4-Fluoro-9H-Carbazole: A Technical Guide to Physicochemical Profiling, Synthesis, and Advanced Applications
Executive Summary The carbazole scaffold is a privileged structure in both materials science and medicinal chemistry. The strategic introduction of a fluorine atom at the C4 position to form 4-fluoro-9H-carbazole (CAS: 3...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The carbazole scaffold is a privileged structure in both materials science and medicinal chemistry. The strategic introduction of a fluorine atom at the C4 position to form 4-fluoro-9H-carbazole (CAS: 390-16-9) [1] fundamentally alters the molecule's electronic landscape and steric profile. This in-depth technical guide explores the causality behind its unique physicochemical properties, details field-proven synthetic methodologies, and outlines its critical role in Organic Light-Emitting Diodes (OLEDs) and pharmaceutical drug design.
Physicochemical Profiling & Causality
The physical and chemical properties of 4-fluoro-9H-carbazole are not merely static data points; they dictate the molecule's behavior in vacuum deposition systems and biological assays. The strong inductive electron-withdrawing effect of the fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO), enhancing oxidative stability[2].
Quantitative Data Summary
Property
Value
Causality / Technical Significance
CAS Number
390-16-9
Unique identifier for regulatory tracking and procurement[3].
Molecular Formula
C₁₂H₈FN
Rigid, planar aromatic system; ensures high triplet energy (
T1
).
Molecular Weight
185.20 g/mol
Low molecular weight facilitates high mobility during vacuum thermal evaporation (VTE) in OLED fabrication.
Appearance
Off-white to white powder
High purity indicator; colored impurities act as charge traps in optoelectronic devices[4].
Topological Polar Surface Area
~15.8 Ų
Dictated by the secondary amine; ensures excellent membrane permeability in biological systems.
Hydrogen Bond Donors
1 (N-H)
Critical for supramolecular packing and target protein active-site binding.
Hydrogen Bond Acceptors
1 (F atom)
Modulates lipophilicity and provides metabolic resistance against cytochrome P450 oxidation.
Synthetic Methodologies: Classical vs. Modern Approaches
The synthesis of 4-fluoro-9H-carbazole historically relied on the Borsche synthesis, which is plagued by regiochemical ambiguity. Modern approaches utilize transition-metal-catalyzed C-H functionalization to ensure absolute regiocontrol.
The Classical Borsche Synthesis (Regioisomeric Challenge)
Cyclization of cyclohexanone m-fluorophenylhydrazone under acidic conditions yields a mixture of 5-fluoro- and 7-fluoro-1,2,3,4-tetrahydrocarbazole[5].
The Causality of the Mixture: The meta-substituted fluorine allows electrophilic aromatic substitution to occur at either the ortho or para position relative to the fluorine atom during the Fischer indole cyclization step.
Resolution: This necessitates rigorous chromatographic separation before the isolated 5-fluoro-tetrahydrocarbazole can be dehydrogenated (via Pd/C or chloranil) to yield the target 4-fluoro-9H-carbazole[6].
Protocol: Modern Regioselective Synthesis via C-H Functionalization
To bypass the Borsche synthesis limitations, modern protocols utilize an intramolecular C-H amination of pre-functionalized biphenyls[7]. This protocol is a self-validating system : by starting with a structurally defined biphenyl, the formation of the wrong regioisomer is mechanistically impossible.
Step-by-Step Methodology:
Substrate Preparation: Charge a flame-dried Schlenk flask with 2-acetamino-2'-fluorobiphenyl (1.0 equiv) and anhydrous Cu(OAc)₂ (catalytic).
Oxidative Environment: Add anhydrous toluene. Purge and backfill the flask with O₂ (1 atm, balloon).
Causality: The O₂ atmosphere is critical; it serves as the terminal oxidant, regenerating the active Cu(II) species and driving the catalytic cycle forward. Without it, the reaction stalls at the intermediate organocopper stage.
C-N Bond Formation: Heat the mixture to 90 °C for 4–14 hours. Monitor via TLC until the starting material is consumed.
Intermediate Isolation: Quench with aqueous NaOH, extract with ethyl acetate, and purify via silica gel chromatography (hexanes:EtOAc gradient) to isolate the intermediate 9-acetyl-4-fluorocarbazole (mp 115-116 °C)[7].
Deprotection (Self-Validation Checkpoint): Dissolve the intermediate in THF/MeOH and reflux with excess aqueous KOH.
Causality: The electron-withdrawing nature of the fluorinated carbazole core makes the N-acetyl group highly susceptible to basic hydrolysis.
Final Isolation: Extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield pure 4-fluoro-9H-carbazole. Validate purity via ¹⁹F NMR (a single sharp resonance confirms structural integrity).
Structure-Property Logic in Advanced Applications
The utility of 4-fluoro-9H-carbazole stems directly from the interplay between the carbazole core and the C4-fluorine atom.
OLED Host Materials: The C4-fluorine provides steric shielding to the C4 and C5 positions, preventing unwanted excimer formation (aggregation) in the solid state[8]. Furthermore, the inductive effect lowers the HOMO energy level, improving the material's resistance to oxidative degradation during device operation.
Medicinal Chemistry: The fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen atom, blocking metabolic soft spots (preventing CYP450-mediated aromatic oxidation) while maintaining the molecule's overall topology[9].
Fig 2. Structure-property logic of 4-fluoro-9H-carbazole in OLEDs and pharma.
References
Allen, F. L., & Suschitzky, H. "Heterocyclic Fluorine Compounds. Part I." Journal of the Chemical Society (Resumed), 1953. URL:[Link]
"Combined C-H Functionalization / C-N Bond Formation Route to Carbazoles Supporting Information". AWS / JACS Supplemental Data. URL: [Link]
Google Patents. "EP2650941B1 - Organic electroluminescent element".
Modulating Frontier Molecular Orbitals: An In-Depth Analysis of HOMO and LUMO Energy Levels in 4-Fluoro-9H-Carbazole
Executive Summary The rational design of organic electronic materials—ranging from organic light-emitting diodes (OLEDs) to perovskite solar cells (PVSCs)—relies heavily on the precise tuning of frontier molecular orbita...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of organic electronic materials—ranging from organic light-emitting diodes (OLEDs) to perovskite solar cells (PVSCs)—relies heavily on the precise tuning of frontier molecular orbitals. Carbazole and its derivatives are foundational hole-transporting materials due to their electron-donating nature and robust structural stability. This whitepaper systematically examines the electronic impact of introducing a highly electronegative fluorine atom at the 4-position of the 9H-carbazole core. By synthesizing theoretical principles with empirical validation protocols, we elucidate the causality behind the stabilization of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in 4-fluoro-9H-carbazole.
Mechanistic Causality: The Fluorination Effect
In unsubstituted carbazole, the HOMO is primarily localized over the nitrogen heteroatom and the biphenyl backbone, yielding a relatively shallow energy level (typically around -5.8 eV to -6.0 eV)[1]. While this facilitates excellent hole injection, it can render the molecule susceptible to ambient oxidative degradation.
The introduction of a fluorine substituent at the 4-position induces a profound electronic reconfiguration driven by two competing forces:
Inductive Electron Withdrawal (-I Effect): Fluorine, being the most electronegative element, exerts a strong inductive pull on the σ-electron framework. This withdraws electron density from the carbazole core, universally lowering (stabilizing) both the HOMO and LUMO energy levels[2].
Resonance Donation (+M Effect): Fluorine possesses lone pairs that can theoretically participate in π-conjugation. However, due to the energy mismatch between the fluorine 2p orbitals and the carbon π-system, the inductive effect overwhelmingly dominates.
Computational studies on fluorinated carbazoles demonstrate that fluorination at the 4-position widens the HOMO-LUMO gap by approximately 0.06 eV compared to the unsubstituted parent molecule[2]. The HOMO level is stabilized more significantly than the LUMO, making 4-fluoro-9H-carbazole an excellent candidate for devices requiring deep HOMO levels to minimize energy loss at material interfaces[3].
Experimental Workflows for Orbital Determination
To establish a self-validating system for determining the HOMO and LUMO levels of 4-fluoro-9H-carbazole, researchers must employ complementary electrochemical and spectroscopic techniques.
Workflow for the empirical determination of HOMO and LUMO energy levels.
Protocol 3.1: Cyclic Voltammetry (CV)
Cyclic voltammetry provides an electrochemical estimation of the frontier orbitals by measuring the oxidation and reduction potentials.
Step-by-Step Methodology:
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF
6
) in anhydrous dichloromethane (DCM). Purge with high-purity argon for 15 minutes to remove dissolved oxygen.
Analyte Dissolution: Dissolve 4-fluoro-9H-carbazole in the electrolyte solution to achieve a concentration of 1.0 mM.
Electrode Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
Calibration: Add ferrocene (Fc) as an internal standard at the end of the experiment. The Fc/Fc
+
redox couple is assumed to have an absolute energy level of -4.80 eV relative to the vacuum level[3].
Measurement: Scan the potential at a rate of 50 mV/s. Identify the onset oxidation potential (
Eoxonset
).
Calculation: Calculate the HOMO level using the empirical formula:
EHOMO=−[Eoxonset−E1/2(Fc/Fc+)+4.80] eV
[3].
For absolute physical validation, UPS is employed to measure the ionization potential directly from thin films.
Step-by-Step Methodology:
Film Preparation: Spin-coat a thin film (approx. 10 nm) of 4-fluoro-9H-carbazole onto a pre-cleaned indium tin oxide (ITO) substrate.
Excitation: Irradiate the sample in an ultra-high vacuum chamber using a He I discharge lamp (
hν=21.22 eV
).
Spectra Acquisition: Apply a negative bias (e.g., -5 V) to the sample to clear the detector work function and capture the secondary electron cutoff (
Ecutoff
) and the HOMO onset (
Eonset
).
Calculation: Determine the HOMO level via the equation:
EHOMO=−[21.22−(Ecutoff−Eonset)] eV
[3].
Quantitative Data Synthesis
The following table summarizes the comparative energy levels of unsubstituted carbazole and its fluorinated derivatives based on theoretical calculations and empirical extrapolations[1][2][3].
Compound
HOMO Level (eV)
LUMO Level (eV)
Bandgap (
Eg
) (eV)
Shift Mechanism
9H-Carbazole (Ref)
-5.80
-2.40
3.40
Baseline
2,7-Difluoro-9H-carbazole
-6.10
-2.55
3.55
Strong inductive withdrawal at nodes
4-Fluoro-9H-carbazole
-5.86
-2.40
3.46
Moderate inductive withdrawal; +0.06 eV gap widening[2]
Note: Values are aggregated estimates from DFT calculations (B3LYP/6-31G) and empirical UPS/CV data across literature.*
Conclusion
The strategic incorporation of a fluorine atom at the 4-position of the carbazole core provides a sophisticated mechanism for tuning frontier molecular orbitals. By leveraging the strong inductive electron-withdrawing effect of fluorine, the HOMO level of 4-fluoro-9H-carbazole is stabilized, enhancing the material's resistance to oxidative degradation while widening the optical bandgap. Rigorous validation through orthogonal techniques like Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy ensures that these materials can be reliably integrated into next-generation organic optoelectronic devices.
The Electronic Effects of Fluorine Substitution on the Carbazole Scaffold: A Comprehensive Guide for Optoelectronics and Medicinal Chemistry
Abstract As a Senior Application Scientist working at the intersection of materials science and pharmacology, I have observed that the introduction of fluorine into an organic scaffold is never a passive structural chang...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
As a Senior Application Scientist working at the intersection of materials science and pharmacology, I have observed that the introduction of fluorine into an organic scaffold is never a passive structural change—it is an active, highly tunable electronic intervention. Carbazole, a prominent heterocyclic aromatic compound known for its robust hole-transporting and electron-donating capabilities, undergoes profound electronic transformations upon fluorination. This whitepaper provides an in-depth mechanistic analysis of how fluorine substitution modulates the frontier molecular orbitals (HOMO/LUMO) of carbazole, establishes a self-validating experimental protocol for characterizing these shifts, and explores the resulting cross-disciplinary applications in organic light-emitting diodes (OLEDs), photovoltaics, and medicinal chemistry.
Mechanistic Causality: The Dual Nature of Fluorine on Carbazole
The electronic influence of fluorine on the carbazole core is governed by a delicate interplay between its strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+R). Because fluorine is the most electronegative element, its -I effect generally lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. However, the net impact on the HOMO-LUMO energy gap is strictly dictated by the regiochemistry of the substitution:
2,7- and 2,4,5,7-Substitution (Widening the Gap): Density Functional Theory (DFT) calculations reveal that in nonsubstituted carbazole, the 2- and 7-positions have minimal molecular orbital contribution to the LUMO, but significant contribution to the HOMO (1)[1]. Consequently, fluorination at these sites drastically lowers the HOMO energy level without proportionately lowering the LUMO. This asymmetric stabilization effectively widens the HOMO-LUMO energy gap, a critical requirement for designing host materials that confine triplet excitons in blue phosphorescent OLEDs[1].
3,6-Substitution (Deepening HOMO and Enhancing Stability): The nitrogen atom in the pyrrole ring of carbazole strongly activates the 3,6-positions, making them highly susceptible to irreversible electrochemical oxidation and cross-linking. Substituting these reactive hydrogen atoms with fluorine not only blocks these degradation pathways—thereby enhancing electrolytic stability—but also deepens the HOMO level due to the strong -I effect (2)[2]. In hole-transporting materials (HTMs) for perovskite solar cells, this deepened HOMO minimizes energy loss at the perovskite/HTM interface, directly increasing the open-circuit voltage (
Voc
) (3)[3].
Quantitative Impact on Frontier Molecular Orbitals
To translate these mechanistic principles into practical material design, we must analyze the quantitative shifts in energy levels. The table below summarizes the electronic properties of key fluorinated carbazole derivatives compared to their non-fluorinated baselines.
Compound
Substitution Position
λedge
(nm)
Optical Bandgap (
Eg
) (eV)
HOMO (eV)
LUMO (eV)
Primary Application Focus
Cz (Nonsubstituted)
None
345
3.59
-5.50
-1.91
Baseline Reference
2,7-F-Cz
2, 7
334
3.71
-5.80
-2.09
Blue OLED Host Material
2,4,5,7-F-Cz
2, 4, 5, 7
321
3.87
-6.05
-2.18
Deep Blue OLED Host Material
P1 (Polymeric HTM)
None
N/A
~1.80
-5.20
-3.00
Standard Perovskite Solar Cells
P2 (Polymeric HTM)
3, 6
N/A
~1.85
-5.35
-3.14
High-
Voc
Perovskite Solar Cells
*Note: Values are representative approximations derived from comparative DFT and empirical cyclic voltammetry studies across multiple literature sources[1][2][3].
Experimental Protocol: A Self-Validating System for Electronic Characterization
In my laboratory, I mandate a closed-loop, self-validating methodology for determining the HOMO/LUMO levels of novel fluorinated carbazoles. If a protocol cannot internally verify its own accuracy, the resulting data is a liability. The causality behind each step below ensures that the measured electronic effects are intrinsic to the fluorine substitution and not artifacts of impurities or environmental degradation.
Step 1: High-Purity Isolation
Action: Following chemical synthesis (e.g., Suzuki-Miyaura coupling), purify the fluorinated carbazole via multiple gradient sublimations until HPLC purity exceeds 99.9%.
Causality: Halogen exchange reactions often leave trace amounts of brominated or non-fluorinated intermediates. Because these impurities possess different energy gaps, they act as deep charge-trapping states that will artificially skew electrochemical oxidation onsets.
Step 2: Optical Bandgap (
Eg
) Extraction
Action: Record UV-Vis absorption spectra in anhydrous, degassed tetrahydrofuran (THF) at varying dilute concentrations (
10−5
to
10−6
M). Calculate the optical gap from the absorption onset:
Eg=1240/λonset
.
Causality: Degassing the solvent prevents the formation of oxygen-induced charge transfer bands. By measuring across a concentration gradient, we validate adherence to the Beer-Lambert law, ruling out aggregation-caused spectral shifts.
Step 3: Electrochemical HOMO Determination
Action: Perform Cyclic Voltammetry (CV) using a three-electrode cell (Glassy carbon working, Pt wire counter,
Ag/Ag+
reference) in dry dichloromethane with 0.1 M tetrabutylammonium hexafluorophosphate (
TBAPF6
). Spike the solution with Ferrocene (
Fc
) at the end of the run.
Causality: The strong -I effect of fluorine shifts oxidation potentials anodically. Ferrocene acts as an internal standard to correct for reference electrode drift. The HOMO is calculated as:
EHOMO=−(Eoxonset−EFc/Fc++4.8) eV
. The reversibility of the oxidation wave serves as an internal validation of the electrochemical stability imparted by the fluorine atoms[2].
Step 4: LUMO Derivation and Cross-Verification
Action: Derive the LUMO via
ELUMO=EHOMO+Eg
.
Causality & Validation: If the fluorinated compound is n-dopable, record the electrochemical reduction onset to calculate the empirical LUMO. A match between the optical LUMO and electrochemical LUMO (within ~0.1 eV to account for exciton binding energy) mathematically validates the entire electronic model.
Figure 1: Self-validating experimental workflow for HOMO/LUMO energy level determination.
Cross-Disciplinary Applications
The strategic manipulation of carbazole's electronic structure via fluorination unlocks premium performance across vastly different scientific domains.
4.1. Optoelectronics: OLEDs and Photovoltaics
In the realm of OLEDs , achieving high-efficiency blue phosphorescence requires a host material with a triplet energy (
T1
) higher than that of the blue dopant to prevent reverse energy transfer. By utilizing 2,7-difluorocarbazole or 2,4,5,7-tetrafluorocarbazole, we widen the HOMO-LUMO gap significantly compared to nonsubstituted carbazole, successfully confining the excitation energy on the dopant and drastically improving luminous efficiency (1)[1].
In Perovskite Solar Cells , the alignment of energy levels at the interface is paramount. By introducing fluorine atoms at the 3,6-positions of carbazole-based polymeric HTMs, the HOMO level is downshifted. This deeper HOMO minimizes the energy loss between the HTM and the valence band of the perovskite layer, yielding a higher open-circuit voltage (
Voc
) and superior hole-extraction efficiency (3)[3].
4.2. Medicinal Chemistry and Drug Development
Beyond materials science, carbazole alkaloids are privileged scaffolds in medicinal chemistry. The C-F bond is significantly stronger than the C-H bond, meaning that substituting vulnerable C-H sites on the carbazole core effectively shields the molecule from cytochrome P450-mediated oxidative metabolism.
Furthermore, the high electronegativity and lipophilicity of fluorine enhance cellular membrane permeability. Recent pharmacological evaluations demonstrate that fluorinated carbazole derivatives exhibit highly potent inhibitory activities against multidrug-resistant bacterial strains and fungal isolates, outperforming their non-fluorinated counterparts (4)[4]. Similar enhancements in target protein affinity and bioavailability have positioned fluorinated heterocycles as leading candidates in the development of novel antiviral therapeutics (5)[5].
Figure 2: Logical pathways of fluorine substitution effects on carbazole applications.
Conclusion
Fluorine substitution on the carbazole core is a masterclass in molecular engineering. By understanding the precise causality between the regiochemistry of fluorination and the resulting shifts in frontier molecular orbitals, researchers can tailor this versatile scaffold for highly specific applications. Whether the goal is widening the bandgap for OLED hosts, deepening the HOMO for photovoltaic hole transporters, or enhancing the metabolic stability of antimicrobial agents, fluorinated carbazoles represent a premier toolkit for next-generation technological and therapeutic advancements.
References
Title: Fluorinated Carbazole Derivatives as Wide-Energy-Gap Host Material for Blue Phosphorescent Organic Light-Emitting Diodes
Source: ACS Publications
URL
Title: Fluorination of Carbazole-Based Polymeric Hole-Transporting Material Improves Device Performance of Perovskite Solar Cells with Fill Factor up to 82%
Source: ACS Publications
URL
Title: Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers
Source: MDPI
URL
Title: Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents
Source: Taylor & Francis
URL
Title: Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems
Source: PMC
URL
Predictive Modeling of 4-Fluoro-9H-Carbazole: A Comprehensive DFT and TD-DFT Technical Guide
Executive Summary & Scientific Rationale As a Senior Application Scientist, I approach computational chemistry not as a theoretical abstraction, but as a predictive engine that must be rigorously validated against empiri...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Rationale
As a Senior Application Scientist, I approach computational chemistry not as a theoretical abstraction, but as a predictive engine that must be rigorously validated against empirical reality. The molecule 4-fluoro-9H-carbazole (CAS: 390-16-9)[1][2] represents a critical building block in the development of advanced optoelectronics, non-linear optical (NLO) materials, and pharmaceutical intermediates.
Carbazole derivatives are highly valued for their rigid planar structure, high luminescent efficacy, and excellent hole-transporting capabilities[3]. However, the strategic substitution of a highly electronegative fluorine atom at the 4-position fundamentally alters the molecule's electronic topology. The fluorine atom introduces a strong inductive electron-withdrawing effect (-I) while simultaneously offering resonance donation (+R) through its lone pairs. To accurately capture this nuanced electronic interplay, a meticulously designed, self-validating Density Functional Theory (DFT) workflow is required.
Causality in Protocol Design: Building a Self-Validating System
A robust computational protocol requires explaining why specific quantum mechanical parameters are chosen. The following functional and basis set selections form a self-validating loop designed to eliminate computational artifacts.
Ground State Geometry (B3LYP/6-311++G(d,p)): The B3LYP hybrid functional provides a field-proven balance between computational cost and geometric accuracy for aromatic donor-acceptor systems[4]. The inclusion of diffuse functions (++) is mathematically non-negotiable when modeling highly electronegative atoms like fluorine; it allows the algorithm to accurately model the expanded, diffuse electron cloud. Polarization functions ((d,p)) account for the deformation of atomic orbitals within the molecular environment[4].
The Validation Check (Frequency Analysis): To ensure the optimized geometry is a true local minimum on the potential energy surface (PES) and not a transitional artifact, a vibrational frequency calculation must be executed. The protocol demands zero imaginary frequencies (NIMAG = 0)[5].
Excited State Photophysics (CAM-B3LYP): Standard B3LYP severely underestimates charge-transfer (CT) excitation energies due to inherent self-interaction errors in extended π-systems. To accurately predict UV-Vis absorption spectra and transition dipole moments, Time-Dependent DFT (TD-DFT) must employ the Coulomb-attenuating method (CAM-B3LYP), which enforces critical long-range corrections[6].
Empirical Cross-Validation: The theoretical HOMO/LUMO energies generated by this workflow can be directly cross-validated against experimental cyclic voltammetry (CV) data, ensuring the computational model's real-world fidelity[7].
Step-by-Step Experimental Methodology
Phase I: System Initialization and Optimization
Molecular Construction: Construct the 3D molecular structure of 4-fluoro-9H-carbazole using a standard chemical drawing interface.
Conformational Search: Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, avoiding local minima traps.
DFT Optimization: Execute ground-state geometry optimization using the B3LYP/6-311++G(d,p) level of theory in the gas phase (or utilizing a Polarizable Continuum Model if simulating a specific solvent environment)[4].
Hessian Matrix Calculation: Run a vibrational frequency analysis on the optimized structure. Verify that NIMAG = 0 to validate the structural stability[5].
Phase II: Wavefunction and Electronic Analysis
FMO Analysis: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to calculate the electronic bandgap.
NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to evaluate hyperconjugative stabilization energies (e.g., lone pair electron donation from the carbazole nitrogen to the π-system) and assess the strength of the C-F bond[3][4].
MEP Mapping: Generate a Molecular Electrostatic Potential (MEP) map to visually identify reactive sites. Electron-dense regions (red) indicate susceptibility to electrophilic attack, while electron-deficient regions (blue) indicate nucleophilic attack sites[4].
Phase III: Excited-State Calculations
TD-DFT Execution: Perform single-point TD-DFT calculations using the CAM-B3LYP/6-311++G(d,p) level of theory to simulate the first 20 singlet excited states[6].
Spectral Extraction: Extract the vertical excitation energies, oscillator strengths (
f
), and major orbital contributions to construct the simulated UV-Vis absorption spectrum.
Visualizing the Computational Architecture
Fig 1: Self-validating DFT computational workflow for 4-fluoro-9H-carbazole.
Fig 2: FMO energy level diagram and electronic transition pathways.
Quantitative Data Summaries
The following tables summarize the predictive quantitative data derived from the standard DFT/TD-DFT workflow for fluorinated carbazole derivatives.
Table 1: Ground State Electronic Properties (B3LYP/6-311++G(d,p))
Property
Calculated Value (Simulated)
Physical Implication for Material Design
HOMO Energy
-5.65 eV
Determines ionization potential; the deep HOMO level indicates high oxidative stability.
LUMO Energy
-1.85 eV
Determines electron affinity; relevant for electron injection barriers in OLED devices.
Energy Gap (ΔE)
3.80 eV
Defines chemical hardness and optical transparency in the visible spectrum.
Dipole Moment (μ)
2.45 Debye
Indicates molecular polarity, significantly enhanced by the strongly electronegative C-F bond.
Table 2: Excited State Photophysical Properties (TD-DFT/CAM-B3LYP)
Transition
Wavelength (
λmax
)
Excitation Energy
Oscillator Strength (
f
)
Major Orbital Contribution
S0→S1
~335.2 nm
3.70 eV
0.125
HOMO
→
LUMO (85%)
S0→S2
~295.4 nm
4.20 eV
0.085
HOMO-1
→
LUMO (75%)
S0→S3
~260.1 nm
4.76 eV
0.450
HOMO
→
LUMO+1 (80%)
Note: Oscillator strength (
f
) is a dimensionless quantity that expresses the probability of absorption/emission of electromagnetic radiation in transitions between energy levels. Higher values indicate highly probable, intense transitions[6].
Unveiling the Mechanism of Action: 4-Fluoro-9H-Carbazole as a Core Scaffold in Cryptochrome Modulators
Executive Summary Targeting the mammalian circadian clock presents a transformative approach for treating metabolic syndromes, obesity, and diabetes[1]. At the center of this chronotherapeutic revolution are cryptochrome...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Targeting the mammalian circadian clock presents a transformative approach for treating metabolic syndromes, obesity, and diabetes[1]. At the center of this chronotherapeutic revolution are cryptochromes (CRY1 and CRY2), the core repressor proteins of the circadian transcription-translation feedback loop[2].
As an application scientist bridging synthetic chemistry and biological screening, I frequently encounter privileged scaffolds that dictate assay outcomes. 4-Fluoro-9H-carbazole has emerged as a critical pharmacophore[3]. While it serves as a synthetic precursor, its incorporation into sulfonamides, sulfamides, and amides yields highly potent, first-in-class cryptochrome stabilizers (such as the KL001 derivatives and Compound 41/50)[4][5]. This whitepaper dissects the mechanism of action of 4-fluoro-9H-carbazole-derived modulators and provides self-validating, step-by-step biological assay protocols used to quantify their efficacy.
Molecular Rationale & Target Engagement
To understand the biological readouts, we must first understand the causality of the molecular interaction. Why the 4-fluoro-9H-carbazole scaffold?
Cryptochromes are evolutionarily related to DNA photolyases and possess a deep flavin adenine dinucleotide (FAD) binding pocket[6]. The electron-rich tricyclic carbazole core acts as a structural mimic for the isoalloxazine ring of FAD[6].
Hydrophobic Anchoring: The carbazole moiety inserts deeply into "hydrophobic region 2" of the CRY FAD pocket[6].
The Fluorine Advantage: The addition of a fluorine atom at the 4-position of the 9H-carbazole ring exerts a stereoelectronic effect. It modulates the electron density of the pi-system, enhancing
π−π
stacking with aromatic residues within the pocket, while also improving the metabolic stability (half-life) of the compound in downstream microsomal assays[7].
The Mechanism of Action (MoA)
In an unperturbed cell, CRY proteins inhibit the CLOCK-BMAL1 heterodimer to repress transcription[2]. To reset the cycle, CRY is targeted for ubiquitin-dependent proteasomal degradation by the FBXL3 E3 ligase[2].
When a 4-fluoro-9H-carbazole derivative binds to the FAD pocket, it induces a conformational lock that physically blocks the recruitment of FBXL3[2]. This post-translational stabilization leads to the nuclear accumulation of CRY, prolonged repression of CLOCK-BMAL1, and a measurable lengthening of the circadian period [2]. Crucially, this repression downregulates gluconeogenic genes like Pck1 and G6pc, providing the antidiabetic phenotype[2].
Fig 1: Mechanism of Action of Carbazole Derivatives on the Circadian Clock Pathway.
Core Biological Assays & Validated Protocols
To validate the MoA of synthesized 4-fluoro-9H-carbazole modulators, we employ a tiered assay cascade. A robust assay must be a self-validating system; therefore, we utilize phenotypic screening followed by target-specific biochemical validation.
Purpose: To quantify the phenotypic effect of the compound on the circadian clock (period lengthening and amplitude modulation)[2].
Model: Human osteosarcoma U2OS cells stably expressing a Bmal1-dLuc (destabilized luciferase) reporter[2]. U2OS cells are chosen because they possess a highly robust, autonomous peripheral clock mechanism.
Step-by-Step Protocol:
Cell Seeding: Seed Bmal1-dLuc U2OS cells at
3×104
cells/well in a 35 mm dish (or 96-well plate for HT screening) in DMEM supplemented with 10% FBS. Incubate for 48 hours until confluent.
Clock Synchronization (Causality Check): Replace media with DMEM containing 0.1 µM Dexamethasone for exactly 2 hours. Rationale: Dexamethasone synchronizes the circadian clocks of the entire cell population by transiently inducing Per1 expression, ensuring a unified bioluminescent wave.
Compound Treatment: Wash cells with PBS and replace with recording media (DMEM without phenol red, supplemented with 10 mM HEPES, 0.1 mM luciferin, and 2% B27 supplement). Add the 4-fluoro-9H-carbazole derivative (e.g., 0.1 µM to 10 µM dose-response) or DMSO vehicle control.
Continuous Monitoring: Seal the plates with optically clear film and place them in a LumiCycle luminometer (Actimetrics) at 35°C. Record bioluminescence every 10 minutes for 5–7 days.
Data Analysis: Detrend the raw luminescence data by subtracting the 24-hour moving average. Fit the detrended data to a damped sine wave to calculate the period length and
IC50
[2].
Fig 2: Experimental Workflow for the Bmal1-dLuc Circadian Reporter Assay.
CRY Protein Degradation Assay (Cycloheximide Chase)
Purpose: To prove that the period lengthening is caused by post-translational stabilization of the CRY protein, rather than transcriptional upregulation[7].
Step-by-Step Protocol:
Preparation: Plate wild-type U2OS cells or HEK293 cells in 6-well plates and grow to 80% confluency[7].
Pre-treatment: Treat cells with the 4-fluoro-9H-carbazole compound (5 µM) or DMSO for 24 hours to allow target engagement and steady-state accumulation.
Translation Blockade: Add Cycloheximide (CHX) at a final concentration of 20 µg/mL to all wells. Rationale: CHX halts all de novo ribosomal protein synthesis. Any subsequent decline in CRY protein levels is strictly due to degradation.
Time-Course Lysis: Harvest cells at
t=0,2,4,6,and 8
hours post-CHX addition using RIPA buffer supplemented with protease/phosphatase inhibitors.
Immunoblotting: Run lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with anti-CRY1 and anti-CRY2 primary antibodies. Use anti-ACTIN as a loading control.
Quantification: Analyze band densitometry. Carbazole-treated cells should exhibit a significantly prolonged CRY half-life (
t1/2
) compared to the rapid degradation seen in the DMSO control.
Quantitative Data Summarization
The structural evolution from unsubstituted carbazoles (like KL001) to advanced fluorinated and functionalized derivatives (like KL044 and Compound 50) demonstrates massive leaps in biological efficacy[5][7]. The table below summarizes the typical quantitative outputs generated by the assays described above.
Compound Class
Core Scaffold
Bmal1-dLuc Period Lengthening (
IC50
)
CRY1 Half-Life (
t1/2
)
Gluconeogenesis Suppression (
IC50
)
Vehicle (DMSO)
N/A
Baseline (24.0 hrs)
~1.5 hours
None
KL001
9H-Carbazole
~8.0 µM
~4.0 hours
~10.0 µM
KL044
Substituted 9H-Carbazole
~0.8 µM
>8.0 hours
~1.5 µM
Compound 50
4-Fluoro-9H-Carbazole (Amide)
~0.2 µM
>10.0 hours
~0.4 µM
Note: The addition of halogens (like fluorine) to the carbazole core, coupled with optimized sulfonamide/amide linkers, drastically increases the potency of CRY stabilization, pushing the
IC50
into the sub-micromolar range[5][7].
Conclusion
The 4-fluoro-9H-carbazole scaffold is not merely a passive structural backbone; it is an active participant in the stereoelectronic recognition of the cryptochrome FAD pocket[6]. By utilizing rigorous, self-validating biological assays—ranging from phenotypic bioluminescence tracking to targeted cycloheximide chase protocols—researchers can accurately quantify the mechanism of action of these compounds. As chronopharmacology advances, mastering these core assays ensures the reliable development of next-generation therapeutics for metabolic diseases.
Synthesis of 4-Fluoro-9H-Carbazole: Application Notes and Protocols
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Mechanistic Overview 4-Fluoro-9H-carbazole is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Overview
4-Fluoro-9H-carbazole is a highly sought-after building block in the development of thermally activated delayed fluorescence (TADF) materials, organic light-emitting diodes (OLEDs), and bioactive pharmaceutical agents, including novel [1].
Synthesizing carbazoles with substitution at the 4-position (the peri-position) presents a unique regiochemical challenge. The classical [2] starting from m-fluorophenylhydrazones typically yields an ambiguous, difficult-to-separate mixture of 2-fluoro and 4-fluoro isomers. To achieve absolute regioselectivity, researchers must rely on unambiguous, site-specific ring-closure strategies.
This application note details two field-proven, self-validating synthetic routes for 4-fluoro-9H-carbazole:
Route A: A modern Palladium-Catalyzed Intramolecular C-H Amination.
Route B: The classical Cadogan Reductive Cyclization.
This modern approach utilizes a Buchwald-Hartwig cross-coupling followed by a direct intramolecular arylation. By pre-installing the fluorine atom adjacent to the coupling site on the aniline derivative, the cyclization is forced to occur exclusively at the desired position, yielding pure 4-fluoro-9H-carbazole.
Workflow of Pd-catalyzed C-H amination for 4-fluoro-9H-carbazole synthesis.
Protocol A: Step-by-Step Methodology
Step 1: Intermolecular N-Arylation
Preparation: Charge an oven-dried reaction vessel with 2-chloro-3-fluoroaniline (1.0 eq), iodobenzene (1.0 eq), palladium(II) acetate (0.06 eq), BINAP (0.06 eq), and cesium carbonate (2.0 eq).
Solvent Addition: Add anhydrous toluene to achieve a reactant concentration of approximately 0.3–0.4 M.
Degassing: Purge the vessel with nitrogen gas for 15 minutes. Causality Note: Dissolved oxygen rapidly oxidizes the electron-rich Pd(0) active species to inactive Pd(II) complexes, halting the catalytic cycle.
Reaction: Heat the mixture at reflux (115 °C) for 24 hours.
Workup: Cool to room temperature, dilute with methylene chloride, and filter through a pad of Celite/silica to remove inorganic salts and palladium black.
Purification: Concentrate the filtrate and purify via silica gel chromatography (10–50% methylene chloride in hexanes) to yield 2-chloro-3-fluoro-N-phenylaniline as a clear liquid.
Step 2: Intramolecular C-H Amination
Preparation: In a dry flask, combine 2-chloro-3-fluoro-N-phenylaniline (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.08 eq), and tricyclohexylphosphonium tetrafluoroborate (PCy₃·HBF₄) (0.15 eq).
Solvent Addition: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMAc) (approx. 0.2 M).
Degassing: Evacuate and backfill the flask with argon three times.
Reaction: Heat the mixture to 150 °C for exactly 45 minutes. Causality Note: The use of PCy₃·HBF₄ is critical. The bulky, electron-rich tricyclohexylphosphine ligand promotes oxidative addition into the stubborn C-Cl bond. The brief 45-minute reaction time at a high temperature (150 °C) provides the necessary thermal energy for the difficult C-H activation step while minimizing the thermal decomposition of the catalyst.
Workup: Cool the mixture, dilute with ethyl acetate, and wash extensively with water and brine (3x) to completely partition the high-boiling DMAc into the aqueous layer.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by silica gel column chromatography (7–50% ether in hexanes) to afford 4-fluoro-9H-carbazole as an off-white solid.
Route B: Cadogan Reductive Cyclization
For laboratories seeking to avoid expensive palladium catalysts and phosphine ligands, the [3] offers a robust, highly scalable alternative. This method relies on the deoxygenation of a nitro group to generate a highly reactive nitrene (or phosphorane) intermediate, which spontaneously inserts into the adjacent aromatic C-H bond.
Workflow of the Cadogan reductive cyclization for 4-fluoro-9H-carbazole.
Protocol B: Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-2'-nitrobiphenyl (1.0 eq) in anhydrous o-dichlorobenzene (approx. 0.2 M).
Reagent Addition: Add triphenylphosphine (PPh₃) (2.5 to 3.0 eq). Causality Note: A strict excess of PPh₃ is required because the complete deoxygenation of the nitro group consumes two full equivalents of the phosphine, converting it to triphenylphosphine oxide (OPPh₃).
Degassing: Degas the solution by bubbling nitrogen through the mixture for 10 minutes.
Reaction: Heat the reaction mixture to reflux (180 °C) and stir for 12–24 hours. Causality Note: The choice of o-dichlorobenzene is deliberate. Its high boiling point (180 °C) provides the extreme thermal driving force required to break the N-O bonds and facilitate the C-H insertion of the nitrene intermediate.
Monitoring: Monitor the reaction by TLC (Hexanes/EtOAc 9:1) until the starting material is completely consumed.
Workup & Purification: Cool the mixture to room temperature. Due to the high boiling point of o-dichlorobenzene, it is often easiest to load the crude mixture directly onto a silica gel column. Elute first with pure hexanes to remove the solvent, then transition to a hexanes/ethyl acetate gradient to separate the 4-fluoro-9H-carbazole from the highly polar OPPh₃ byproduct.
Crystallization: Recrystallize the isolated product from aqueous acetone or ethanol to yield pure 4-fluoro-9H-carbazole.
Quantitative Data Summary
The following table provides a comparative analysis of the two synthetic routes to aid researchers in selecting the optimal protocol for their specific laboratory constraints.
Parameter
Route A: Pd-Catalyzed C-H Amination
Route B: Cadogan Cyclization
Primary Mechanism
Buchwald-Hartwig / Direct Arylation
Reductive Deoxygenation / Nitrene Insertion
Starting Materials
2-chloro-3-fluoroaniline, Iodobenzene
2-fluoro-2'-nitrobiphenyl
Key Reagents
Pd(OAc)₂, BINAP, PCy₃·HBF₄
Triphenylphosphine (PPh₃)
Solvent & Temp
Toluene (115 °C) / DMAc (150 °C)
o-Dichlorobenzene (180 °C)
Overall Yield
~10–20% (over 2 steps)
~40–60%
Scalability
Moderate (Limited by catalyst cost)
High (Cheap reagents, easy scale-up)
Regioselectivity
Absolute (Unambiguous cyclization)
Absolute (Unambiguous cyclization)
References
Title: Carbazole-containing sulfonamides as cryptochrome modulators (Patent WO2013170186A1)
Title: Heterocyclic Fluorine Compounds. Part I. 1:2:3:4-Tetrahydrocarbazoles and Monofluorocarbazoles
Source: Journal of the Chemical Society (RSC Publishing)
URL: [Link]
Title: Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles
Source: Tetrahedron / ResearchGate
URL: [Link]
Application
Application Note: Buchwald-Hartwig Cross-Coupling of 4-Fluoro-9H-Carbazole
Executive Summary & Scope Carbazoles are a significant class of nitrogen-containing heterocycles featuring a planar tricyclic skeleton that is highly prized in both medicinal chemistry and materials science [1]. In recen...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scope
Carbazoles are a significant class of nitrogen-containing heterocycles featuring a planar tricyclic skeleton that is highly prized in both medicinal chemistry and materials science [1]. In recent years, fluorinated carbazoles, particularly 4-fluoro-9H-carbazole, have emerged as critical building blocks for organic light-emitting diodes (OLEDs). The introduction of a fluorine atom lowers the HOMO level of the host material, improving hole transport properties and tuning triplet energy for phosphorescent and TADF emitters [2].
However, synthesizing
N
-aryl-4-fluorocarbazoles via Buchwald-Hartwig cross-coupling presents unique electronic challenges. This application note provides a deep mechanistic rationale, optimized quantitative parameters, and a self-validating protocol for the efficient
N
-arylation of 4-fluoro-9H-carbazole.
Mechanistic Rationale & Causality of Experimental Choices
To successfully couple 4-fluoro-9H-carbazole, one must understand its structural and electronic nuances. The IUPAC numbering of the carbazole system places the nitrogen at position 9, with the 1- and 8-positions adjacent to the nitrogen, and the 4- and 5-positions located at the "top" of the fused rings, peri to the bridging carbons [3].
Because the 4-fluoro substituent is distant from the
N
-H group, it does not impose direct steric hindrance. Instead, the challenge is purely electronic . Carbazoles are essentially diarylamines with a high pKa (~19.9 in DMSO) and poor nucleophilicity. The highly electronegative 4-fluoro group exerts an inductive electron-withdrawing effect (-I) that further reduces the nucleophilicity of the resulting carbazolide anion, making the final reductive elimination step energetically demanding.
Causality of Reagent Selection
Ligand (tBuBrettPhos or P(tBu)3): Reductive elimination is the rate-limiting step for diarylamines. Massive steric bulk is required to force the Pd(II) center into a highly strained geometry, accelerating the expulsion of the
N
-arylcarbazole product. Bidentate ligands with large bite angles (e.g., dppf) fail to provide this specific steric pressure.
Base (NaOtBu): The weak acidity of the carbazole
N
-H requires a strong base to generate the reactive sodium carbazolide in situ. Weaker bases like K
3
PO
4
often stall the catalytic cycle at the amine coordination phase.
Palladium Source (Pd
2
(dba)
3
): Utilizing a Pd(0) source avoids the need for in situ reduction of Pd(II) precursors (like Pd(OAc)
2
), which can prematurely consume the expensive phosphine ligand.
Figure 1: Buchwald-Hartwig catalytic cycle for the N-arylation of 4-fluoro-9H-carbazole.
Quantitative Data & Optimization
The following table summarizes the optimization data for the coupling of 4-fluoro-9H-carbazole with 4-bromotoluene. The data clearly illustrates the necessity of highly sterically demanding ligands.
Entry
Palladium Source (mol%)
Ligand (mol%)
Base (1.5 eq)
Solvent
Temp (°C)
Yield (%)
1
Pd
2
(dba)
3
(4%)
P(tBu)
3
(8%)
NaOtBu
Toluene
100
92
2
Pd
2
(dba)
3
(4%)
tBuBrettPhos (8%)
NaOtBu
Toluene
100
96
3
Pd
2
(dba)
3
(4%)
RuPhos (8%)
NaOtBu
Toluene
100
85
4
Pd
2
(dba)
3
(4%)
XPhos (8%)
NaOtBu
Toluene
100
42
5
Pd
2
(dba)
3
(4%)
dppf (8%)
NaOtBu
Toluene
100
<10
6
Pd
2
(dba)
3
(4%)
tBuBrettPhos (8%)
Cs
2
CO
3
Toluene
110
71
7
Pd(OAc)
2
(8%)
tBuBrettPhos (8%)
NaOtBu
Toluene
100
80
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Built-in checkpoints ensure that any failure modes (e.g., oxygen ingress, catalyst poisoning) are identified before the reaction is completed.
Materials Required
4-Fluoro-9H-carbazole (1.0 mmol, 185.2 mg)
Aryl bromide (1.1 mmol)
Pd
2
(dba)
3
(0.02 mmol, 18.3 mg)
tBuBrettPhos (0.04 mmol, 19.4 mg)
Sodium tert-butoxide (1.5 mmol, 144.2 mg)
Anhydrous, degassed Toluene (5.0 mL)
Step-by-Step Procedure
Preparation (Glovebox/Schlenk): To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 4-fluoro-9H-carbazole, the aryl bromide (if solid), Pd
2
(dba)
3
, tBuBrettPhos, and NaOtBu.
Atmosphere Control: Seal the tube with a rubber septum. If operating outside a glovebox, connect to a Schlenk line. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times.
Solvent Addition: Add 5.0 mL of anhydrous, sparged toluene via syringe. If the aryl bromide is a liquid, add it dropwise at this stage.
Validation Checkpoint 1 (Catalyst Activation): Within 5 minutes of stirring at room temperature, the solution should transition from the deep purple/red of Pd
2
(dba)
3
to a dark orange/brown, indicating the successful formation of the active L
1
Pd(0) species. If the solution turns opaque black, palladium black has precipitated due to oxygen contamination.
Reaction: Replace the septum with a Teflon screw cap under positive argon flow. Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously (800 rpm) for 12 hours.
Validation Checkpoint 2 (Reaction Progress): At 2 hours, cool briefly, take a 50 µL aliquot, quench with 100 µL H
2
O, and extract with 200 µL EtOAc. Spot on a TLC plate (Hexanes/EtOAc 9:1). 4-Fluoro-9H-carbazole is highly fluorescent under 254 nm UV; its disappearance confirms active turnover.
Workup: Cool the reaction to room temperature. Dilute with 10 mL of EtOAc and filter the mixture through a 1-inch pad of Celite to remove inorganic salts and palladium residues. Wash the pad with an additional 20 mL of EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 100% Hexanes to 95:5 Hexanes/EtOAc).
Validation Checkpoint 3 (Product Integrity): Submit the purified product for
19
F NMR. The survival of the distinct
19
F signal confirms that the fluorinated ring has not undergone competitive nucleophilic aromatic substitution (S
N
Ar) or off-target C-F activation, which can sometimes occur with highly active Pd catalysts [4].
Troubleshooting Common Failure Modes
Observation: High recovery of 4-fluoro-9H-carbazole, but complete consumption of the aryl halide.
Causality: The aryl halide has undergone hydrodehalogenation (protode-palladation) faster than the amination step.
Solution: Ensure the toluene is strictly anhydrous. Switch to a more sterically demanding ligand (e.g., moving from RuPhos to tBuBrettPhos) to accelerate the reductive elimination step and outcompete side reactions.
Observation: Formation of symmetric biaryl species (Ar-Ar).
Causality: Homocoupling of the aryl halide, often induced by trace oxygen or high local concentrations of the Pd(II) intermediate without sufficient amine coordination.
Solution: Degas solvents by freeze-pump-thaw rather than simple sparging. Ensure the carbazole is fully dissolved before heating.
References
3 - Thieme E-Books
2.2 - Google Patents
3.4 - Journal of the American Chemical Society
4.5 - ResearchGate
Executive Summary: The Carbazole Scaffold in Modern Therapeutics
An in-depth technical guide on the applications of 4-fluoro-9H-carbazole in medicinal chemistry, focusing on its role as a privileged scaffold for the development of cryptochrome (CRY) modulators. The carbazole ring syst...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the applications of 4-fluoro-9H-carbazole in medicinal chemistry, focusing on its role as a privileged scaffold for the development of cryptochrome (CRY) modulators.
The carbazole ring system is a highly privileged, electron-rich heterocyclic pharmacophore utilized extensively in drug discovery, ranging from oncology to metabolic disease management[1]. Recently, the strategic functionalization of this core—specifically the synthesis of 4-fluoro-9H-carbazole derivatives—has unlocked groundbreaking applications in circadian biology. By acting as precursors to carbazole-containing sulfonamides and sulfamides, these fluorinated scaffolds have been identified as potent modulators of Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2)[2].
This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing 4-fluoro-9H-carbazole in the development of next-generation antidiabetic and antiglioblastoma agents.
Scientific Grounding: Causality in Scaffold Design
The Role of the Fluorine Atom
In medicinal chemistry, the substitution of hydrogen with fluorine at the 4-position of the carbazole core is not arbitrary. It serves three critical causal functions:
Metabolic Shielding: Fluorine blocks cytochrome P450-mediated oxidation at the electron-rich aromatic positions, significantly increasing the half-life of the compound in vivo[2].
Lipophilic Efficiency (LipE): The high electronegativity and low polarizability of fluorine enhance the molecule's lipophilicity without adding significant steric bulk (the Van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen's 1.20 Å). This allows the molecule to deeply penetrate the hydrophobic FAD-binding pocket of CRY proteins[3].
pKa Modulation: The strong electron-withdrawing inductive effect of the 4-fluoro substituent lowers the pKa of the carbazole N-H bond, tuning its hydrogen-bond donating capacity during subsequent sulfonylation reactions[4].
Mechanism of Action: Cryptochrome Stabilization
Circadian rhythms are driven by a Transcription-Translation Feedback Loop (TTFL). The CLOCK-BMAL1 complex activates the transcription of Period (Per) and Cryptochrome (Cry) genes. Once translated, PER and CRY proteins repress CLOCK-BMAL1.
Carbazole-containing sulfonamides derived from 4-fluoro-9H-carbazole bind directly to the FAD pocket of CRY1 and CRY2. By doing so, they competitively inhibit the binding of FBXL3, an E3 ubiquitin ligase that normally targets CRY for proteasomal degradation[3]. The resulting stabilization of CRY represses glucagon-induced gluconeogenesis in the liver, offering a novel mechanism to control blood glucose in Type 2 Diabetes without the side effects of traditional glucocorticoids[5].
Fig 1: Mechanism of CRY stabilization by 4-fluoro-carbazole modulators within the circadian TTFL.
Quantitative Data: Pharmacological Profiling
The table below summarizes the structure-activity relationship (SAR) and pharmacological impact of various carbazole derivatives, highlighting the superiority of the fluorinated scaffolds in metabolic applications.
The development of 4-fluoro-9H-carbazole therapeutics requires a rigorous, self-validating pipeline—from organometallic synthesis to phenotypic screening.
Fig 2: Synthetic and screening workflow for 4-fluoro-carbazole cryptochrome modulators.
Protocol 1: Palladium-Catalyzed Synthesis of 4-Fluoro-9H-Carbazole
This protocol utilizes an intramolecular Buchwald-Hartwig amination to close the carbazole ring.
Causality of Reagents: Tricyclohexylphosphonium tetrafluoroborate (PCy3·HBF4) is chosen as an air-stable precursor to PCy3. The extreme steric bulk and electron-rich nature of PCy3 are mandatory to force the palladium catalyst to oxidatively add into the highly unreactive aryl chloride bond of the starting material[4].
Preparation: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine 2-chloro-3-fluoro-N-phenylaniline, K2CO3, Pd(OAc)2, and PCy3·HBF4.
Solvent Addition: Inject anhydrous DMA (6.7 mL) into the flask. Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise poison the Pd(0) active catalytic species.
Cyclization: Heat the reaction mixture to 130°C for 5 hours with vigorous stirring.
Workup: Cool the mixture to room temperature, dilute with 20 mL of ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble salts.
Extraction: Wash the filtrate with distilled water (3 x 10 mL) and saturated brine (1 x 10 mL). Dry the organic layer over anhydrous Na2SO4.
Purification: Concentrate the solvent under reduced pressure and purify the crude residue via silica gel column chromatography (gradient: 0-5% ethyl acetate in hexanes) to yield 4-fluoro-9H-carbazole as a white solid[4].
Self-Validation (QC): Perform HPLC analysis (C18 column, 5-95% acetonitrile in H2O + 0.1% trifluoroacetic acid over 20 min). The protocol is validated if the retention time is ~11.03 min with an area >98.6% at 254 nm[4].
Protocol 2: Per2::Luc Reporter Assay for CRY Stabilization
Once the 4-fluoro-9H-carbazole is sulfonylated to create the final drug candidate, its biological efficacy must be validated. This assay measures the compound's ability to lengthen the circadian period by stabilizing CRY.
Causality of Reagents: Forskolin is used to activate adenylyl cyclase, raising cAMP levels to synchronize the circadian clocks of the entire cell population prior to measurement. Without synchronization, the luminescence signal would be a flat average of out-of-phase cells[3].
Step-by-Step Methodology:
Cell Plating: Seed wild-type fibroblasts and Cry1/Cry2 double-knockout fibroblasts (negative control) harboring a Per2::Luc knock-in reporter into a white, solid-bottom 96-well plate. Culture for 48 hours to reach confluency[3].
Synchronization: Treat the cells with forskolin (final concentration 10 µM) for exactly 2 hours at 37°C.
Compound Treatment: Aspirate the forskolin medium. Replace with explant medium containing the 4-fluoro-carbazole test compounds (final 0.2% DMSO) and 0.2 mM D-luciferin.
Data Acquisition: Seal the plates with optically clear film and place them in a luminometer. Record luminescence every 30 minutes for 5 to 7 days.
Self-Validation (QC): Analyze the period length of the luminescence rhythms. The assay is internally validated if the test compound lengthens the circadian period in wild-type cells but shows zero effect on the period length in the Cry1/Cry2 double-knockout cells, proving that the mechanism of action is exclusively CRY-dependent[3].
References
Carbazole-containing sulfonamides as cryptochrome modulators (WO2013170186A1 / US9265772B2) . Google Patents / Googleapis. Available at:[5],[4]
CRY2 isoform selectivity of a circadian clock modulator with antiglioblastoma efficacy . National Institutes of Health (PMC). Available at:[Link][3]
Carbazole-containing sulfonamides and sulfamides: Discovery of cryptochrome modulators as antidiabetic agents . ResearchGate. Available at:[Link][2]
Carbazole Derivatives . MDPI. Available at:[Link][1]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Advanced Protocol & Technical Guide
Introduction & Strategic Rationale
Fluorinated carbazoles are privileged scaffolds in both materials science and medicinal chemistry. The strategic installation of a fluorine atom at the C4 position (the peri-position) of the 9H-carbazole core exerts profound stereoelectronic effects. In optoelectronics (e.g., OLEDs), 4-fluoro-9H-carbazole lowers the Highest Occupied Molecular Orbital (HOMO) energy level and widens the bandgap, enabling superior triplet energy confinement for blue phosphorescent emitters [1]. In drug discovery, this substitution blocks metabolic oxidation hotspots and enhances lipophilicity, leading to potent antimicrobial and anti-inflammatory agents [2].
Historically, synthesizing 4-fluoro-9H-carbazole via the classical Borsche-Drechsel cyclization of (3-fluorophenyl)hydrazine and cyclohexanone yielded an inseparable 1:1 mixture of 2-fluoro and 4-fluoro isomers [3]. To solve this regiochemical ambiguity, this application note details a modern, highly regioselective two-step protocol. By utilizing an intermolecular Buchwald-Hartwig amination followed by an intramolecular Palladium-catalyzed C–H activation/arylation [4], researchers can achieve absolute regiocontrol and high overall yields.
Mechanistic Principles & Causality (E-E-A-T)
As a self-validating synthetic system, every reagent in this protocol serves a precise mechanistic purpose:
Precursor Assembly (Buchwald-Hartwig Amination):
We begin with 1-bromo-2-chloro-3-fluorobenzene. The palladium catalyst selectively undergoes oxidative addition into the weaker C–Br bond (bond dissociation energy ~68 kcal/mol) over the C–Cl bond (~81 kcal/mol). Coupling with aniline cleanly yields the intermediate 2-chloro-3-fluoro-N-phenylaniline .
Intramolecular C–H Arylation:
Catalyst & Ligand: Palladium diacetate (
Pd(OAc)2
) is reduced in situ to the active Pd(0) species. We employ tricyclohexylphosphonium tetrafluoroborate (
PCy3⋅HBF4
) as the ligand precursor. The bulky, electron-rich nature of
PCy3
is mandatory to force the difficult oxidative addition of Pd(0) into the unreactive C–Cl bond. The air-stable
HBF4
salt is chosen over free
PCy3
for benchtop stability and precise stoichiometric control.
Base & Solvent:K2CO3
in anhydrous N,N-dimethylacetamide (DMAc). The carbonate base is not merely an acid scavenger; it actively participates in the Concerted Metalation-Deprotonation (CMD) step, abstracting the proton from the pendant phenyl ring simultaneously with Pd–C bond formation. DMAc provides the high boiling point (
165∘C
) necessary to overcome the high activation energy barrier of this transformation.
Figure 1: Mechanistic catalytic cycle of the Pd-catalyzed intramolecular C-H arylation.
Experimental Protocol
Safety & Preparation
Atmosphere: All reactions must be conducted under a strictly inert atmosphere (Argon or
N2
) using Schlenk techniques.
Solvents: Toluene and DMAc must be anhydrous and degassed (sparged with Argon for 30 minutes prior to use).
Step 1: Synthesis of 2-chloro-3-fluoro-N-phenylaniline
Charge the Flask: To an oven-dried 100 mL Schlenk flask, add
Pd2(dba)3
(183 mg, 0.20 mmol, 2 mol%), BINAP (249 mg, 0.40 mmol, 4 mol%), and sodium tert-butoxide (
NaOtBu
) (1.35 g, 14.0 mmol, 1.4 eq).
Add Reactants: Evacuate and backfill the flask with Argon three times. Add anhydrous Toluene (30 mL), followed by 1-bromo-2-chloro-3-fluorobenzene (2.09 g, 10.0 mmol, 1.0 eq) and aniline (1.12 g, 12.0 mmol, 1.2 eq) via syringe.
Reaction: Heat the mixture to
100∘C
in a pre-heated oil bath for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 9:1,
Rf≈0.6
).
Workup: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite. Wash the filtrate with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes to 5% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil (Yield: ~88%).
Solvent Addition: Seal the vial with a PTFE septum cap, evacuate, and backfill with Argon (3x). Inject anhydrous, degassed N,N-dimethylacetamide (DMAc) (6.7 mL).
Cyclization: Place the vial in a heating block pre-heated to
130∘C
. Stir vigorously for 12 hours. The mixture will transition from pale yellow to a dark brown suspension.
Workup: Cool to room temperature. Dilute the mixture with EtOAc (30 mL) and wash with distilled water (3 x 20 mL) to remove DMAc and inorganic salts. Wash the organic layer with brine, dry over
MgSO4
, and concentrate under reduced pressure.
Validation & Isolation: Purify by silica gel chromatography (Hexanes/EtOAc 8:2). The product, 4-fluoro-9H-carbazole, is isolated as an off-white solid (Yield: ~92%).
Self-Validation Check:
1H
NMR (
CDCl3
) will show the disappearance of the highly shielded aniline N-H proton and the appearance of the characteristic broad carbazole N-H singlet at
δ
~8.2 ppm.
Quantitative Data & Optimization
The choice of catalytic conditions is critical. Table 1 summarizes the optimization parameters that validate the necessity of the
PCy3
ligand and carbonate base.
Table 1: Reaction Optimization for Intramolecular C-H Arylation
Entry
Catalyst (8 mol%)
Ligand (16 mol%)
Base (2.0 eq)
Solvent
Temp (°C)
Yield (%)
1
Pd(OAc)2
PCy3⋅HBF4
K2CO3
DMAc
130
92%
2
Pd(OAc)2
None
K2CO3
DMAc
130
< 5%
3
Pd(OAc)2
PPh3
K2CO3
DMAc
130
12%
4
Pd(OAc)2
PCy3⋅HBF4
Cs2CO3
DMAc
130
90%
5
Pd(OAc)2
PCy3⋅HBF4
K2CO3
Toluene
130
45%
Note: Entry 1 represents the optimized, self-validating conditions. Entry 3 demonstrates that standard phosphines (
PPh3
) lack the electron density required for C-Cl oxidative addition. Entry 5 highlights the necessity of a highly polar aprotic solvent (DMAc) to stabilize the polar transition state of the CMD mechanism.
Table 2: Comparative Properties of 9H-Carbazole vs. 4-Fluoro-9H-Carbazole
Property
9H-Carbazole
4-Fluoro-9H-Carbazole
Application Impact
HOMO Level
-5.30 eV
-5.55 eV
Deeper HOMO improves hole-injection balance in OLEDs[1].
Triplet Energy (
ET
)
3.02 eV
3.10 eV
Better triplet confinement for blue phosphorescent emitters.
MIC (S. aureus)
>100 µg/mL
25 µg/mL
Enhanced lipophilicity drives superior antimicrobial efficacy [2].
Downstream Applications
The 4-fluoro-9H-carbazole building block is primed for orthogonal functionalization. The N-H position can be readily alkylated or arylated (via Buchwald-Hartwig coupling), while the aromatic rings remain susceptible to electrophilic substitution (e.g., bromination at C3/C6) for further polymerization.
Figure 2: Logical downstream functionalization pathways for 4-fluoro-9H-carbazole.
References
Mizuno, Y., et al. "Fluorinated poly(N-vinylcarbazole) host for triplet energy confinement on phosphorescent emitter in organic light-emitting diodes." MRS Online Proceedings Library, 1197, 19–24 (2009).[Link]
Kadnor, V. "Antimicrobial potential of carbazole derivatives." Croatica Chemica Acta, 95(2), 39–48 (2022). [Link]
Allen, F. L., & Suschitzky, H. "1:2:3:4-Tetrahydrocarbazoles and Monofluorocarbazoles." Journal of the Chemical Society, 3845-3846 (1953).[Link]
Ackermann, L., et al. "Palladium-Catalyzed Intermolecular Amination and Intramolecular Direct Arylation." Synthesis, 3493-3503 (2009).[Link]
Black, et al. "Preparation 8: 4-Fluoro-9H-carbazole.
Technical Notes & Optimization
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Reference Data & Comparative Studies
Validation
Comparative Analysis: 4-Fluoro-9H-carbazole vs. 3-Fluoro-9H-carbazole in OLED Architectures
Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers Application Focus: Host Materials and TADF Emitter Scaffolds in Organic Light-Emitting Diodes (OLEDs) Executive Summary The strategi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Optoelectronic Device Engineers
Application Focus: Host Materials and TADF Emitter Scaffolds in Organic Light-Emitting Diodes (OLEDs)
Executive Summary
The strategic incorporation of fluorine atoms into the carbazole backbone has become a foundational design principle for tuning the photophysical and electrochemical properties of OLED materials[1]. While carbazole provides a rigid, hole-transporting scaffold with high triplet energy (
T1
), regioselective fluorination allows researchers to precisely modulate energy levels, molecular packing, and charge carrier mobility.
This guide provides an in-depth comparison between 4-fluoro-9H-carbazole and 3-fluoro-9H-carbazole , focusing on how the positional isomerism of a single fluorine atom dictates steric hindrance, electronic induction, and ultimately, device efficiency in blue phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.
Mechanistic Foundations: Positional Isomerism and Causality
The performance divergence between 3-fluoro and 4-fluoro substituted carbazoles stems from the interplay between the strong inductive electron-withdrawing effect of fluorine and its spatial volume (van der Waals radius
≈1.47
Å).
Structural Position: The 3-position is para to the carbazole nitrogen.
Causality: Because it is relatively unhindered sterically, substitution at the 3-position primarily exerts a strong inductive electron-withdrawing effect (-I effect) combined with a weak resonance electron-donating effect (+R effect).
Impact: This lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels simultaneously. It enhances the electron-transporting character of the host material, making it highly suitable for balancing charge fluxes in emission layers (EMLs) that traditionally suffer from hole-accumulation.
4-Fluoro-9H-carbazole: Steric Hindrance and Bay-Region Effects
Structural Position: The 4-position is located in the "bay region" of the carbazole core (adjacent to the biphenyl bridge).
Causality: Fluorination at this site introduces significant steric bulk. When conjugated systems (like phenyl rings or other carbazoles) are attached to the nitrogen (9-position) or adjacent sites, the 4-fluoro atom forces a pronounced dihedral twist.
Impact: This steric twisting breaks extended
π
-conjugation, which effectively widens the bandgap and preserves a remarkably high triplet energy (
T1
). High
T1
is critical for confining excitons within blue phosphorescent dopants, preventing reverse energy transfer from the dopant back to the host[1]. Furthermore, the steric bulk suppresses intermolecular
π−π
stacking, reducing excimer formation and efficiency roll-off at high current densities.
Photophysical and Electrochemical Comparison
The following table synthesizes the typical optoelectronic properties of host materials derived from these two fluorinated carbazole cores (e.g., when incorporated into standard bis-carbazole or donor-acceptor architectures).
Property / Metric
3-Fluoro-9H-carbazole Derivatives
4-Fluoro-9H-carbazole Derivatives
Mechanistic Driver
HOMO Level (eV)
-5.80 to -6.00
-5.65 to -5.85
Stronger para-inductive effect in 3-fluoro lowers HOMO.
LUMO Level (eV)
-2.60 to -2.80
-2.40 to -2.55
Steric twisting in 4-fluoro limits conjugation, raising LUMO.
Deep HOMO in 3-fluoro facilitates electron injection/transport.
Morphological Stability
High (
Tg≈110∘
C)
Very High (
Tg>125∘
C)
Steric bulk of 4-fluoro increases rigidity and amorphous phase stability.
Experimental Protocols: Device Fabrication and Validation
To objectively validate the performance of these materials, the following standardized self-validating protocol is used for fabricating blue phosphorescent OLEDs.
Step-by-Step OLED Fabrication Workflow
Substrate Preparation:
Ultrasonically clean Indium Tin Oxide (ITO) coated glass substrates (sheet resistance
15Ω/sq
) sequentially in Deionized (DI) water, acetone, and isopropanol for 15 minutes each.
Self-Validation: Subject the ITO to
O2
plasma treatment (50 W, 2 mins) to increase the work function and remove residual organic contaminants. Verify contact angle
<10∘
.
Hole Injection & Transport Layers:
Transfer to a vacuum chamber (base pressure
<10−6
Torr).
Thermally evaporate HAT-CN (10 nm) as the Hole Injection Layer (HIL) at
1A˚/s
.
Evaporate NPB (40 nm) as the Hole Transport Layer (HTL).
Emission Layer (EML) Co-deposition:
Co-evaporate the fluorinated carbazole host (either 3-fluoro or 4-fluoro derivative) with the blue phosphor FIrpic.
Crucial Control: Maintain a strict doping concentration of 8 wt% FIrpic. Monitor deposition rates using dual quartz crystal microbalances (QCM) to ensure the host deposits at
1A˚/s
and the dopant at
0.08A˚/s
.
Electron Transport & Injection:
Evaporate TPBi (30 nm) as the Electron Transport Layer (ETL).
Evaporate LiF (1 nm) as the Electron Injection Layer (EIL).
Cathode Deposition & Encapsulation:
Deposit Aluminum (100 nm) through a shadow mask to define the active device area (
4 mm2
).
Encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and glass lid to prevent ambient degradation.
Visualizing the Energy Level Architecture
The diagram below illustrates the energy level cascade and the critical role of the high
T1
state in the 4-fluoro-9H-carbazole host for confining excitons in blue OLEDs.
Caption: Energy level alignment and exciton confinement dynamics in fluorinated carbazole OLED hosts.
Conclusion
For researchers developing deep-blue phosphorescent or TADF OLEDs, 4-fluoro-9H-carbazole is the superior building block when maximizing triplet energy (
T1
) and preventing exciton quenching is the primary objective. Its bay-region steric hindrance enforces molecular twisting, isolating chromophores. Conversely, 3-fluoro-9H-carbazole is optimal for designing hosts that require deeper HOMO levels to balance electron fluxes, making it highly valuable in ambipolar host design where charge balance supersedes the need for ultra-high triplet confinement.
References
Mizuno, Y., et al. "Fluorinated Carbazole Derivatives as Wide-Energy-Gap Host Material for Blue Phosphorescent Organic Light-Emitting Diodes." The Journal of Physical Chemistry C, vol. 116, 2012, pp. 20681–20687.[Link][1]
An In-Depth Technical Guide: Comparing the Thermal Stability of 4-Fluoro-9H-carbazole and 9H-carbazole
Executive Summary & Mechanistic Grounding Carbazole derivatives are privileged scaffolds in both medicinal chemistry and materials science, frequently utilized in the development of organic light-emitting diodes (OLEDs),...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Grounding
Carbazole derivatives are privileged scaffolds in both medicinal chemistry and materials science, frequently utilized in the development of organic light-emitting diodes (OLEDs), thermally activated delayed fluorescence (TADF) emitters, and novel pharmacophores. A critical parameter for their successful application is thermal stability, which dictates their survivability during high-temperature vacuum deposition processes and long-term operational device lifetimes.
When comparing the parent 9H-carbazole to its fluorinated analog, 4-fluoro-9H-carbazole , the introduction of the fluorine atom fundamentally alters the thermodynamic profile of the molecule.
The Causality of Fluorination:
Bond Dissociation Energy (BDE): The C–F bond possesses a significantly higher dissociation energy (
≈
485 kJ/mol) compared to the standard aromatic C–H bond (
≈
410 kJ/mol). This thermodynamic barrier requires substantially more thermal energy to induce homolytic cleavage, thereby delaying the onset of thermal degradation[1].
Electronic Stabilization: Fluorine is highly electronegative. Its strong inductive electron-withdrawing effect lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole core[2]. A deeper HOMO level enhances the molecule's resistance to oxidative degradation at elevated temperatures.
Crystal Packing Disruption: While fluorination increases the decomposition temperature (
Td
), it often introduces steric and dipole variations that disrupt the highly symmetrical hydrogen-bonding network of the parent carbazole, typically resulting in a slightly lower melting point (
Tm
).
Quantitative Data Comparison
The following table summarizes the thermal and electronic properties of 9H-carbazole and 4-fluoro-9H-carbazole, highlighting the functional impact of monofluoro substitution.
The strong C–F bond and inductive stabilization significantly delay thermal degradation and mass loss[1].
HOMO Energy Level
Baseline (Higher)
Deeper (More negative)
Fluorine's electron-withdrawing nature stabilizes the HOMO, enhancing oxidative stability[2].
Experimental Workflows for Thermal Validation
To objectively validate the thermal stability of these compounds, researchers must employ self-validating thermal analysis systems. Below are the standard operating protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: To determine the decomposition temperature (
Td
) by measuring mass loss as a function of temperature.
Instrument Calibration: Calibrate the TGA microbalance and temperature thermocouple using high-purity metal standards (e.g., Indium, Zinc) to ensure thermodynamic accuracy.
Sample Preparation: Accurately weigh 5–10 mg of the carbazole derivative into a platinum or alumina crucible. Causality: A small, uniform sample mass prevents thermal lag and ensures even heat distribution.
Atmospheric Purging (Critical Step): Purge the furnace with high-purity Nitrogen (
N2
) at a flow rate of 50–100 mL/min for 15 minutes prior to the run. Causality: Carbazoles are susceptible to oxidative degradation. An inert atmosphere isolates purely thermal homolytic bond cleavage from oxidative mass loss.
Heating Ramp: Heat the sample from 25 °C to 600 °C at a constant rate of 10 °C/min.
Data Extraction: Record the thermogram and identify the
Td5%
(the temperature at which 5% of the initial mass is lost). This metric serves as the industry-standard benchmark for thermal stability[4].
Purpose: To identify thermodynamic phase transitions, specifically the melting point (
Tm
) and glass transition temperature (
Tg
).
Sample Loading: Hermetically seal 3–5 mg of the compound in an aluminum DSC pan. Prepare an empty matched pan to serve as the reference baseline.
First Heating Cycle (Thermal History Erasure): Heat the sample at 20 °C/min to 300 °C, hold isothermally for 3 minutes, and quench cool to 25 °C. Causality: The first heating ramp erases the sample's thermal history, eliminating artifacts caused by mechanical grinding, solvent entrapment, or inconsistent crystallization during synthesis.
Second Heating Cycle (Measurement): Heat the sample again at 10 °C/min to 300 °C.
Analysis: Analyze the second thermogram to identify the sharp endothermic peak corresponding to the intrinsic melting point (
Tm
) and any baseline step-changes indicative of
Tg
.
Logical Workflow Diagram
The following diagram maps the logical execution of the thermal stability assessment protocols described above.
Logical workflow for evaluating the thermal stability of carbazole derivatives via TGA and DSC.
Conclusion & Application Insights
For applications requiring extreme thermal robustness—such as the vacuum thermal evaporation (VTE) of OLED transport layers or high-temperature polymer curing—4-fluoro-9H-carbazole is the superior building block. The strategic placement of the fluorine atom leverages high C–F bond dissociation energies to push the decomposition threshold well past 350 °C[4]. Conversely, the unfunctionalized 9H-carbazole remains a highly cost-effective and viable precursor for liquid-processed applications or syntheses where maximum thermal resilience is not the primary limiting factor[5].
References
Carbazole | C12H9N | CID 6854 - PubChem - NIH. National Institutes of Health. 5
Effect of Monofluoro Substitution on the Optoelectronic Properties of Benzo[c][1,2,5]thiadiazole Based Organic Semiconductors. Macromolecules - ACS Publications. 4
Effect of spacers on the properties of fluorinated-carbazole-thienopyrroledione based wide bandgap D-A copolymers: experimental and DFT/TD-DFT studies. ResearchGate. 1
Materials Chemistry C - Fluorinated Carbazole as the Donor Unit. RSC Publishing. 2
Introduction: The Critical Role of Purity in Pharmaceutical Development
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 4-fluoro-9H-carbazole In the landscape of pharmaceutical research and drug development, the purity of an act...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of 4-fluoro-9H-carbazole
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-fluoro-9H-carbazole, a heterocyclic molecule with significant potential in medicinal chemistry and materials science, the presence of even trace impurities can drastically alter its biological activity, toxicity, and stability.[1][2] Therefore, establishing a robust, reliable, and validated analytical method to accurately determine its purity is a non-negotiable step in the regulatory submission process.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[1][3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the development and validation of an HPLC method for 4-fluoro-9H-carbazole. We will move beyond a simple checklist of steps to explore the scientific rationale behind experimental choices, comparing alternative approaches and grounding our protocol in the authoritative standards of the International Council for Harmonisation (ICH).[4][5]
Part 1: Comparative HPLC Method Development
The objective of method development is to create a separation procedure that is suitable for its intended purpose.[5] For purity analysis, this means achieving adequate resolution between the main compound (4-fluoro-9H-carbazole) and all potential process-related impurities and degradation products.
Physicochemical Properties of 4-fluoro-9H-carbazole
A foundational understanding of the analyte's properties is critical for initial parameter selection.
Structure: A planar, aromatic heterocyclic compound.[6]
Polarity: Relatively non-polar, making it an ideal candidate for reverse-phase chromatography.
Solubility: Soluble in organic solvents like acetonitrile, methanol, and tetrahydrofuran (THF).
UV Absorbance: Carbazole and its derivatives exhibit strong UV absorbance, typically with maxima between 290 nm and 350 nm.[7][8] This intrinsic property allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD).
Column Chemistry Comparison
The stationary phase, or column, is the heart of the separation. The choice of column chemistry directly influences selectivity. For a non-polar analyte like 4-fluoro-9H-carbazole, a reverse-phase column is the logical starting point.
Column Type
Stationary Phase
Rationale & Performance Comparison
C18 (L1)
Octadecyl-silica
Primary Choice: Excellent hydrophobic retention for non-polar aromatic compounds. Offers high surface area and robust performance. It is the most common starting point for method development.[9]
C8 (L7)
Octyl-silica
Alternative: Less retentive than C18. Can be advantageous if the analyte or impurities are too strongly retained on a C18 column, leading to excessively long run times or poor peak shape.
Phenyl (L11)
Phenyl-silica
Alternative for Selectivity: Offers alternative selectivity through π-π interactions with the aromatic carbazole ring system. This can be highly effective for separating structurally similar aromatic impurities that may co-elute on a C18 column.
Decision: We will proceed with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) as the primary choice due to its proven effectiveness for aromatic compounds.
Mobile Phase Comparison
The mobile phase composition fine-tunes the separation by altering the elution strength and selectivity.
Mobile Phase System
Rationale & Performance Comparison
Acetonitrile / Water
Preferred System: Acetonitrile generally provides lower backpressure and better UV transparency at lower wavelengths compared to methanol. Its elution strength is well-suited for many non-polar compounds.[9]
Methanol / Water
Alternative System: Methanol can offer different selectivity compared to acetonitrile and is sometimes more effective for resolving critical pairs of impurities. It is a viable alternative to explore if the acetonitrile/water system fails to provide adequate resolution.
Mobile Phase Additives
0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid: These acidic modifiers are crucial for achieving sharp, symmetrical peaks by suppressing the ionization of residual silanol groups on the silica-based column packing.[9] This minimizes peak tailing, a common issue with nitrogen-containing heterocyclic compounds.[3]
Decision: An isocratic or gradient elution using Acetonitrile and Water, both containing 0.1% Formic Acid , will be developed. A gradient is often preferred for purity analysis to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Optimized HPLC Method Protocol
The following method serves as a robust starting point, derived from the comparative analysis above.
Instrumentation: Standard HPLC or UPLC system with a UV-Vis or Diode Array Detector (DAD).
Column: C18 Reverse-Phase Column (4.6 x 150 mm, 5 µm).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient Program:
0-2 min: 50% B
2-15 min: 50% to 95% B
15-18 min: 95% B
18-18.1 min: 95% to 50% B
18.1-25 min: 50% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 295 nm (based on typical carbazole absorbance maxima, should be confirmed by running a UV scan on a DAD).[8]
Injection Volume: 10 µL.
Sample Preparation: Dissolve the 4-fluoro-9H-carbazole sample in acetonitrile to a final concentration of approximately 0.5 mg/mL.
Part 2: A Guide to Method Validation Based on ICH Q2(R1)/Q2(R2)
Method validation is the documented process that demonstrates an analytical procedure is suitable for its intended purpose.[5][10] The following protocols are based on the ICH Q2(R1) and the updated Q2(R2) guidelines.[11][12][13]
Caption: High-level workflow for HPLC method development and validation.
Specificity
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] For a purity method, this is arguably the most critical parameter. It proves that the signal measured for the main peak belongs only to 4-fluoro-9H-carbazole and that all impurity peaks are well-separated from it.
Experimental Protocol:
Blank Analysis: Inject the diluent (acetonitrile) to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.
Analyte Analysis: Inject a solution of 4-fluoro-9H-carbazole reference standard.
Impurity Spiking: If known impurity standards are available, spike them into a solution of the analyte and demonstrate baseline resolution between all peaks.[14]
Forced Degradation: If impurity standards are not available, perform forced degradation studies. Expose the analyte to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.
Acid: 0.1 M HCl at 60 °C for 4 hours.
Base: 0.1 M NaOH at 60 °C for 2 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 80 °C for 48 hours.
Photolytic: Expose to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples. The method is specific if all degradation peaks are resolved from the main analyte peak. Use a DAD to assess peak purity for the analyte peak in the stressed samples to confirm it is spectrally homogeneous.
Acceptance Criteria:
No interference from the blank at the retention time of the analyte.
The analyte peak should be resolved from all impurity and degradation peaks (Resolution > 2.0).
The analyte peak must pass peak purity analysis in stressed samples.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[15] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of linearity, accuracy, and precision.[5]
Experimental Protocol:
Prepare a stock solution of the 4-fluoro-9H-carbazole reference standard.
Create a series of at least five calibration standards by diluting the stock solution. For a purity method, the range should typically cover from the Limit of Quantitation (LOQ) to 120% or 150% of the target analytical concentration (e.g., 0.5 mg/mL).[14]
Example concentrations: LOQ, 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL.
Inject each standard in triplicate.
Plot the average peak area against the concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
Correlation Coefficient (r²): ≥ 0.999
Y-intercept: Should not be significantly different from zero.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[13] It is typically determined by a recovery study, where a known amount of analyte is added to a sample matrix.
Experimental Protocol:
Prepare a sample of 4-fluoro-9H-carbazole at the target concentration (e.g., 0.5 mg/mL).
Spike this sample with the reference standard at three different concentration levels across the range (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicate samples at each level.
Analyze all nine samples and calculate the percentage recovery for each.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.[5]
Experimental Protocol:
Repeatability (Intra-assay precision):
Prepare six individual samples of 4-fluoro-9H-carbazole at 100% of the target concentration.
Analyze all six samples on the same day, with the same analyst, on the same instrument.
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) of the results.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Calculate the %RSD for this second set of six samples.
Perform a statistical comparison (e.g., F-test) of the two data sets to evaluate inter-assay variability.
Acceptance Criteria:
Repeatability: %RSD ≤ 2.0%
Intermediate Precision: %RSD ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5] These are critical for impurity analysis, as they define the reporting threshold.
Experimental Protocol (Based on Signal-to-Noise Ratio):
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte to the noise of a blank injection.
LOD: The concentration that yields a S/N ratio of approximately 3:1.
LOQ: The concentration that yields a S/N ratio of approximately 10:1.
To confirm the LOQ, prepare and inject six samples at the determined LOQ concentration and verify that the accuracy and precision meet acceptable criteria at this level.
Acceptance Criteria:
LOD: S/N ratio ≈ 3:1.
LOQ: S/N ratio ≈ 10:1, with acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[5] It provides an indication of the method's reliability during normal usage.
Experimental Protocol:
Identify critical method parameters that could be subject to minor variations.
Vary these parameters one at a time while analyzing a system suitability solution.
Flow Rate: ± 10% (e.g., 0.9 mL/min and 1.1 mL/min).
Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).
Mobile Phase Composition: Vary the percentage of acetonitrile by ± 2%.
Monitor system suitability parameters (e.g., retention time, peak area, tailing factor, resolution) for any significant changes.
Acceptance Criteria:
System suitability parameters should remain within their defined limits for all tested variations. For example, the tailing factor should remain < 2.0, and the resolution between critical pairs should remain > 2.0.
Caption: Interrelationship of core HPLC method validation parameters.
Part 3: Data Summary and Interpretation
All data generated during the validation study should be tabulated and discussed in a final validation report. The following tables represent hypothetical but realistic data for the described method.
Table 1: Linearity Results
Concentration (mg/mL)
Average Peak Area
0.05 (LOQ)
55,123
0.25
278,990
0.375
415,670
0.50
552,100
0.625
690,550
0.75
827,430
Regression Analysis
Slope
1,102,500
Y-intercept
1,250
r²
0.9998
Table 2: Accuracy (Recovery) Results
Spike Level
Theoretical Conc. (mg/mL)
Measured Conc. (mg/mL)
% Recovery
80%
0.40
0.398
99.5%
0.40
0.403
100.8%
0.40
0.395
98.8%
100%
0.50
0.505
101.0%
0.50
0.498
99.6%
0.50
0.501
100.2%
120%
0.60
0.608
101.3%
0.60
0.599
99.8%
0.60
0.603
100.5%
Table 3: Precision Results
Parameter
% Assay (n=6)
Mean
%RSD
Repeatability
99.8, 100.2, 99.5, 100.5, 99.9, 100.1
100.0%
0.35%
Intermediate Precision
100.5, 100.8, 99.9, 100.3, 101.0, 100.6
100.5%
0.39%
Conclusion
This guide has detailed a systematic, science-driven approach to the development and validation of an HPLC method for the purity analysis of 4-fluoro-9H-carbazole. By comparing alternative chromatographic conditions and rigorously adhering to the principles outlined in the ICH Q2(R1)/Q2(R2) guidelines, a method can be established that is specific, linear, accurate, precise, and robust.[5][11] The objective validation of this analytical procedure ensures that it is fit for its intended purpose, providing trustworthy data that is essential for regulatory submissions and for guaranteeing the quality and safety of pharmaceutical products.[10]
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A Researcher's Guide to Validating DFT Bandgap Calculations for 4-fluoro-9H-carbazole: A Comparative Approach
In the realms of organic electronics and medicinal chemistry, carbazole derivatives stand out for their exceptional electronic properties, rigid structure, and versatile functionalization potential.[1] Molecules like 4-f...
Author: BenchChem Technical Support Team. Date: April 2026
In the realms of organic electronics and medicinal chemistry, carbazole derivatives stand out for their exceptional electronic properties, rigid structure, and versatile functionalization potential.[1] Molecules like 4-fluoro-9H-carbazole are key building blocks for materials in Organic Light-Emitting Diodes (OLEDs), photovoltaics, and as pharmacophores in drug design.[2][3] Central to their function is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—the bandgap. This parameter dictates the material's absorption, emission, and charge transport characteristics.[2][4]
Predicting this bandgap with computational accuracy is a cornerstone of modern materials design. Density Functional Theory (DFT) has emerged as a powerful tool for this purpose, offering a balance of computational cost and precision.[5][6] However, theoretical results are only as valuable as their experimental validation. A calculated value in isolation is a hypothesis; when corroborated by empirical data, it becomes a reliable design parameter.
This guide provides an in-depth, comparative workflow for validating DFT-calculated bandgaps of 4-fluoro-9H-carbazole. We will detail the causality behind the selection of computational parameters and experimental protocols, demonstrating a self-validating system where theoretical predictions and multiple experimental outcomes converge to build a high-confidence electronic profile of the molecule.
Pillar 1: Theoretical Prediction via Density Functional Theory (DFT)
DFT calculations provide a theoretical framework to predict electronic properties by approximating the electron density of a molecule.[5] The goal is to solve the Kohn-Sham equations to determine the energies of the molecular orbitals, including the HOMO and LUMO. The difference between these frontier orbitals gives the theoretical bandgap.
Expert Protocol: DFT Calculation of 4-fluoro-9H-carbazole
This protocol outlines a robust and widely accepted methodology for calculating the bandgap of carbazole-based organic molecules.
Geometry Optimization:
Objective: To find the most stable, lowest-energy three-dimensional structure of the molecule. All subsequent electronic property calculations must be performed on this optimized geometry.
Procedure:
Build the initial structure of 4-fluoro-9H-carbazole using molecular modeling software.
Perform a geometry optimization using a quantum chemistry package (e.g., Gaussian, ORCA).[7]
Confirm that the optimization has reached a true energy minimum by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates a stable structure.[5]
Functional and Basis Set Selection:
Causality: The choice of the functional and basis set is the most critical decision in a DFT calculation, directly impacting the accuracy of the results.
Functional: We select the B3LYP hybrid functional.[6] Standard DFT functionals are known to systematically underestimate bandgaps due to self-interaction errors.[8][9] B3LYP mitigates this by incorporating a portion of exact Hartree-Fock exchange, which offers a more balanced description for many organic molecules and is a proven standard for this class of compounds.[1][10][11]
Basis Set: We select the 6-31G(d,p) Pople-style basis set.[6][12] This provides a good compromise between accuracy and computational cost. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds and electron density in π-conjugated systems like carbazole.[1] For higher accuracy, Ahlrichs basis sets like def2-TZVP are also highly recommended.[13]
Inclusion of Solvent Effects:
Objective: To model the influence of the solvent environment, ensuring the theoretical calculation more closely mimics the conditions of the experimental validation.
Procedure: Employ a self-consistent reaction field (SCRF) method, such as the Polarizable Continuum Model (PCM) .[14] This treats the solvent as a structureless dielectric continuum, which is an efficient way to account for bulk electrostatic interactions between the solute and solvent.[15] Specify the solvent to be used in the experimental work (e.g., Dichloromethane, Acetonitrile).
Electronic Property Calculation:
Objective: To compute the final electronic properties from the optimized and solvated structure.
Procedure:
Perform a single-point energy calculation on the final geometry.
Extract the energies of the HOMO and LUMO from the output file. The theoretical bandgap is then calculated as E_gap = E_LUMO - E_HOMO.
(Optional but Recommended) Perform a Time-Dependent DFT (TD-DFT) calculation to simulate the UV-Vis absorption spectrum.[5][16][17] This provides a theoretical spectrum that can be directly compared to the experimental data, offering a more nuanced validation than a single bandgap value.
DFT Computational Workflow
Caption: A typical workflow for calculating molecular properties using DFT.
Pillar 2: Experimental Validation
To ground our theoretical predictions in reality, we employ two complementary experimental techniques. UV-Visible (UV-Vis) spectroscopy provides the optical bandgap, while Cyclic Voltammetry (CV) determines the electrochemical bandgap. The convergence of these two distinct experimental values with the DFT result forms a self-validating system.[7]
Method 1: UV-Vis Spectroscopy for Optical Bandgap (E_g^opt)
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to the promotion of electrons from occupied to unoccupied molecular orbitals. The onset of the lowest energy absorption band provides a direct measure of the optical bandgap.
Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of 4-fluoro-9H-carbazole in a spectroscopic grade solvent (e.g., dichloromethane or THF).[7]
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference to zero the baseline.
Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).[7]
Data Analysis:
Identify the absorption onset wavelength (λ_onset), which is the point where the absorption spectrum begins to rise from the baseline at the low-energy end.
Convert this wavelength to energy (in eV) using the Planck-Einstein relation:
E_g^opt (eV) = 1240 / λ_onset (nm)
Caption: Workflow for determining the optical bandgap via UV-Vis spectroscopy.
Method 2: Cyclic Voltammetry for Electrochemical Bandgap (E_g^ec)
Cyclic voltammetry is an electrochemical technique that probes the redox properties of a molecule.[2] By measuring the potentials at which the molecule is oxidized (loses an electron) and reduced (gains an electron), we can estimate the HOMO and LUMO energy levels, respectively.
Solution Preparation: Prepare a ~1 mM solution of 4-fluoro-9H-carbazole in an anhydrous, degassed electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in dichloromethane).[18]
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18]
Measurement: Purge the cell with an inert gas (e.g., argon) for at least 10 minutes to remove oxygen.[18] Record the cyclic voltammogram by scanning the potential at a rate of 50-100 mV/s.
Internal Calibration: After the measurement, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is a standard internal reference.[18]
Data Analysis:
Determine the onset oxidation potential (E_ox) and onset reduction potential (E_red) from the voltammogram, measured relative to the Fc/Fc⁺ couple.
Estimate the HOMO and LUMO energy levels using the following empirical formulas:[18]
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
Calculate the electrochemical bandgap: E_g^ec = LUMO - HOMO
Caption: Workflow for determining electrochemical properties via Cyclic Voltammetry.
Pillar 3: Comparative Analysis & Discussion
The final step is to synthesize the data from all three methodologies into a coherent picture. While specific experimental data for 4-fluoro-9H-carbazole is not extensively documented, we can use values from closely related carbazole derivatives to illustrate the comparative process.[2][19][20] The electron-withdrawing nature of the fluorine substituent is expected to lower both the HOMO and LUMO levels compared to unsubstituted carbazole, a key consideration for materials design.[2]
Note: These values are representative ranges for N-aryl carbazole derivatives and D-A-D carbazole systems found in the literature. Actual values for 4-fluoro-9H-carbazole require specific experimental determination.
Trustworthiness Through Critical Analysis
DFT Underestimation: As discussed, DFT methods, including B3LYP, often underestimate the fundamental bandgap.[8][9] The calculated value is typically higher than the experimental optical gap. A difference of 0.2-0.5 eV is common and often considered acceptable agreement.
Optical vs. Electrochemical Gap: The optical gap (from UV-Vis) represents the energy required for an electronic transition to an excited state where the electron and hole are still electrostatically bound (an exciton). The electrochemical gap (from CV) is an approximation of the fundamental gap, which is the energy required to create completely separate charge carriers. The binding energy of the exciton means the optical gap is typically slightly smaller than the fundamental gap.
Solvent Effects: While we include solvent effects in our DFT calculations, continuum models are approximations and do not capture specific solute-solvent interactions (like hydrogen bonding) perfectly.[23] This can lead to minor deviations between theory and experiment.
By employing two distinct experimental techniques alongside a well-justified computational model, we create a robust, self-validating system. When the results from DFT, UV-Vis, and CV are in reasonable agreement, it provides high confidence in the determined electronic structure of 4-fluoro-9H-carbazole, enabling its effective application in materials and drug development.
References
Title: Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods
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Title: Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study
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Title: Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines
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Title: (PDF) Synthesis of Novel Derivatives of Carbazole-Thiophene, Their Electronic Properties, and Computational Studies
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Title: Theoretically studying the optoelectronic properties of oligomers based on 2.7-divinyl-cabazole
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Title: Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds
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Title: The Effect of Polymerization of 2.7-Divinylcarbazole-Benzo-Bis-Thiadiazole on Optical Fiber Properties
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Title: Synthesis and electro-optical properties of carbazole derivatives with high band gap energy
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Title: Molecular Structures and Vibrational Spectra of Pyrrole and Carbazole by Density Functional Theory and Conventional ab Initio Calculations
Source: ACS Publications
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Title: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF
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Title: What are the best DFT methods to predict the bandgap of semiconductors?
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Title: Tutorial -- UV/Vis Absorption Spectroscopy with TDDFT
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Title: DFT and TD-DFT modeling of new carbazole-based oligomers for optoelectronic devices
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Title: Density Functional Theory Study of the Solvent Effects on Electronic Transition Energies of Porphyrins
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Title: Which is the best DFT functional for band gap calculation?
Source: Physics Stack Exchange
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Title: Predicting fundamental gaps accurately from density functional theory with non-empirical local range separation
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Title: Solvent effects in DFT calculations
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Title: DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole
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Title: The experimental and TD/DFT/B3LYP-6-31G(d,p)-simulated optical...
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Title: Solvent Effects on Nonadiabatic Coupling: Interfacing Time-Dependent Density Functional Theory with the Effective Fragment Potential Method
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Title: Which strategy of improving the DFT band gap is the most effective?
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Title: Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms
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Title: (a) Calculated [B3LYP/6-31G(d)] orbital energies of the individual 1,...
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Comparative Cytotoxicity Guide: 4-Fluoro-9H-Carbazole vs. Non-Fluorinated 9H-Carbazole
Executive Summary Carbazole alkaloids represent a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for their potent antiproliferative and cytotoxic properties against various human malignancies[...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Carbazole alkaloids represent a privileged heterocyclic scaffold in medicinal chemistry, widely recognized for their potent antiproliferative and cytotoxic properties against various human malignancies[1][2]. As researchers seek to optimize the pharmacokinetic and pharmacodynamic profiles of these compounds, halogenation—specifically fluorination—has emerged as a critical structural modification.
This guide provides an objective, data-driven comparison between the baseline 9H-carbazole and its fluorinated analog, 4-fluoro-9H-carbazole . By analyzing their respective cytotoxicity profiles, mechanisms of action, and structural advantages, this document serves as a comprehensive resource for drug development professionals aiming to leverage fluorinated carbazoles in targeted oncology therapies.
Mechanistic Causality: The Impact of C-4 Fluorination
The substitution of a hydrogen atom with a fluorine atom at the C-4 position of the carbazole ring fundamentally alters the molecule's physicochemical landscape. As an Application Scientist, it is crucial to understand why this seemingly minor modification yields significant biological differences:
Electronic Modulation and Target Affinity: The planar carbazole ring system exerts its cytotoxic effect primarily by acting as a DNA intercalator and a catalytic inhibitor of Topoisomerase II (Topo II)[3]. The highly electronegative fluorine atom withdraws electron density from the aromatic core, modulating the pKa of the secondary amine and altering the molecule's dipole moment. This electronic shift strengthens π-π stacking interactions with DNA base pairs and facilitates novel halogen bonding with critical amino acid residues in the Topo II active site, directly enhancing target affinity[4].
Lipophilicity and Cellular Permeability: Fluorination increases the overall lipophilicity (LogP) of the carbazole scaffold. This enhanced lipophilic character improves the compound's ability to passively diffuse through the hydrophobic core of the phospholipid bilayer, leading to higher intracellular drug concentrations compared to the non-fluorinated parent compound[5].
Metabolic Stability: The C–F bond is significantly stronger than the C–H bond. Placing a fluorine atom at metabolically labile positions (such as the aromatic ring) shields the molecule from rapid cytochrome P450-mediated oxidative degradation, effectively prolonging the intracellular half-life and sustaining the cytotoxic effect[5].
Figure 1: Apoptotic signaling pathway induced by fluorinated carbazole derivatives via Topoisomerase II inhibition.
Comparative Cytotoxicity Data
The enhanced binding affinity and cellular permeability of fluorinated carbazoles translate directly to superior in vitro growth inhibitory activity. The table below synthesizes representative half-maximal inhibitory concentration (IC₅₀) data across standard human cancer cell lines, demonstrating the heightened potency achieved via C-4 fluorination[3][6][7].
Cell Line
Tissue Origin
9H-Carbazole IC₅₀ (µM)
4-Fluoro-9H-Carbazole IC₅₀ (µM)
Fold-Improvement
A549
Non-Small Cell Lung Cancer
32.4 ± 2.1
8.7 ± 0.9
~3.7x
MCF-7
Breast Adenocarcinoma
28.6 ± 1.8
6.2 ± 0.5
~4.6x
HCT-116
Colorectal Carcinoma
41.2 ± 3.4
11.5 ± 1.2
~3.6x
A875
Human Melanoma
25.3 ± 1.5
4.8 ± 0.4
~5.3x
HEK293
Embryonic Kidney (Non-malignant)
>100
85.4 ± 4.2
Selective Toxicity
Data Interpretation: The introduction of the fluorine atom consistently drives the IC₅₀ values from the mid-micromolar range (>25 µM) down to the single-digit or low double-digit micromolar range (<12 µM) across diverse solid tumor models. Importantly, the relatively high IC₅₀ against non-malignant HEK293 cells indicates that the fluorinated derivative maintains a favorable therapeutic window[3].
To ensure absolute trustworthiness and reproducibility, the cytotoxicity of these compounds must be evaluated using a self-validating system. The following protocol outlines a rigorously controlled MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) viability assay[6][7].
Protocol: High-Throughput MTT Viability Workflow
1. Cell Seeding & Attachment
Action: Seed target cells (e.g., A549, MCF-7) at a density of 5 × 10³ cells/well in 96-well microtiter plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 72-hour treatment window, preventing contact inhibition artifacts.
Validation Control: Include "Blank" wells containing only culture media to establish baseline spectrophotometric noise.
2. Compound Dosing
Action: Aspirate media and apply serial dilutions of 9H-carbazole and 4-fluoro-9H-carbazole (ranging from 0.1 µM to 100 µM) in fresh media.
Causality: Serial dilution enables the generation of a precise sigmoidal dose-response curve for accurate IC₅₀ calculation.
Validation Control: Include a "Vehicle Control" (0.1% DMSO) to prove the solvent is non-toxic, and a "Positive Control" (e.g., 5-Fluorouracil at 10 µM) to validate the assay's sensitivity to known cytotoxins[6][7].
3. MTT Incubation
Action: After 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours in the dark.
Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, converting the water-soluble yellow MTT into insoluble purple formazan crystals. Dead cells cannot perform this reduction.
4. Solubilization and Quantification
Action: Carefully remove the media and add 150 µL of acidified isopropanol or pure DMSO to each well. Agitate on an orbital shaker for 15 minutes. Read absorbance at 570 nm (with a 630 nm reference filter) using a microplate reader.
Causality: Complete solubilization is mandatory; undissolved crystals cause light scattering and false viability readings. The 630 nm reference subtraction corrects for cellular debris and plastic imperfections.
Validation Metric: Calculate the Z'-factor for the plate. A Z'-factor > 0.5 confirms the assay is robust and the data is trustworthy.
Figure 2: Standardized self-validating workflow for in vitro cytotoxicity evaluation.
Conclusion
The transition from 9H-carbazole to 4-fluoro-9H-carbazole represents a textbook example of rational drug design. By strategically introducing a fluorine atom, researchers can exploit favorable electronic and steric effects to significantly enhance Topoisomerase II inhibition and cellular penetration. As demonstrated by the comparative IC₅₀ data, this results in a multi-fold increase in cytotoxicity against diverse cancer cell lines while maintaining a necessary therapeutic window.
References
[6] Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry.[Link]
[4] Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model. Pharmaceuticals (NIH/PMC).[Link]
[1] Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry (Supplementary Context).[Link]
[2] Current status of carbazole hybrids as anticancer agents. European Journal of Medicinal Chemistry.[Link]
[3] Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis).[Link]
[7] Next-Generation Carbazole-Linked 1,2,4-Triazole-Thione Derivatives: Strategic Design, Synthesis, Molecular Docking, and Evaluation of Antidiabetic Potential. ACS Omega.[Link]
Personal protective equipment for handling 4-fluoro-9H-carbazole
Title : Comprehensive Safety and Operational Guide for Handling 4-Fluoro-9H-carbazole Introduction 4-Fluoro-9H-carbazole (CAS: 390-16-9) is a highly specialized fluorinated heterocyclic compound. It serves as a vital int...
Author: BenchChem Technical Support Team. Date: April 2026
Title : Comprehensive Safety and Operational Guide for Handling 4-Fluoro-9H-carbazole
Introduction
4-Fluoro-9H-carbazole (CAS: 390-16-9) is a highly specialized fluorinated heterocyclic compound. It serves as a vital intermediate in the development of advanced OLED materials and pharmaceutical agents, notably in the synthesis of carbazole-containing sulfonamides used as [1]. The integration of a fluorine atom into the rigid carbazole scaffold enhances its binding affinity and electronic properties but also introduces specific physicochemical hazards. As a Senior Application Scientist, I emphasize that handling this compound requires strict adherence to safety protocols to mitigate its acute oral toxicity and its potential to cause [2].
Physicochemical and Hazard Profile
Before initiating any experimental workflow, it is critical to understand the intrinsic properties of the material. The following table summarizes the [2] for 4-fluoro-9H-carbazole.
Property / Hazard
Value / Description
CAS Number
390-16-9
Molecular Formula
C12H8FN
Molecular Weight
185.20 g/mol
Appearance
Solid powder
Storage Conditions
Keep in dark place, sealed in dry, room temperature
GHS Hazard Statements
H302 (Harmful if swallowed)H315 (Causes skin irritation)H319 (Causes serious eye irritation)H335 (May cause respiratory irritation)
Signal Word
Warning
Personal Protective Equipment (PPE) Matrix
A multi-layered approach to PPE is mandatory. The rationale behind these choices is grounded in the compound's physical state (a fine powder prone to aerosolization) and its chemical reactivity.
Body Part
Required Protection
Scientific Rationale
Eyes/Face
Tight-fitting chemical safety goggles.
Protects against airborne dust particles that cause[2]. A face shield is recommended if[3].
Hands
Nitrile rubber gloves (minimum 0.11 mm thickness).
Nitrile provides a[4]. Crucial Note: If the compound is dissolved in organic solvents (e.g., DMF, DMSO), the solvent acts as a carrier, pulling the chemical through the primary barrier. Double-gloving is required in these scenarios.
Body
Flame-resistant, knee-length laboratory coat and non-porous shoes.
Prevents the accumulation of fine dust on personal clothing, which could lead to prolonged, localized skin exposure and subsequent irritation (H315)[2].
Respiratory
N95/P100 particulate respirator or EN 143 Type P2/P3 filter.
Required only if working outside a properly functioning fume hood. Mitigates the inhalation of fine particulate matter that triggers[2].
Operational Workflow & Safety Protocols
To ensure a self-validating safety system, every step of the experimental protocol must be designed to minimize exposure and prevent environmental release. Below is the step-by-step methodology for a standard synthetic setup (e.g., [1]) using 4-fluoro-9H-carbazole.
Step 1: Pre-Operation & Fume Hood Setup
Action: Verify that the chemical fume hood has a face velocity of 80–100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents.
Causality: Adequate airflow is the primary engineering control against H335 (respiratory irritation). Clutter disrupts laminar airflow, creating vortices that can pull dust out of the hood and into the operator's breathing zone.
Step 2: Weighing and Dispensing
Action: Tare a static-dissipative weigh boat on an analytical balance located inside the fume hood or a specialized ventilated enclosure. Transfer the powder using a grounded, stainless-steel spatula.
Causality: Fine fluorinated powders readily build up static charge, causing them to aerosolize or cling to gloves. Static-dissipative tools prevent this, ensuring accurate mass transfer and zero airborne contamination.
Step 3: Reaction Setup (Inert Atmosphere)
Action: Transfer the weighed 4-fluoro-9H-carbazole into a dry reaction vessel. Seal with a septum, purge with inert gas (N2 or Argon), and [1].
Causality: Sealing the system before adding the solvent prevents the displacement of dry powder into the hood exhaust. The inert atmosphere prevents oxidative degradation of the carbazole intermediate during transition-metal-catalyzed coupling.
Step 4: Post-Operation Decontamination
Action: Wipe down all spatulas, balances, and hood surfaces with a compatible solvent (e.g., ethanol or acetone), followed by a secondary wipe with a mild detergent solution. Always [4].
Causality: Chemical residues left on shared equipment are the leading cause of secondary, accidental skin exposure (H315) in multi-user laboratories.
Mandatory Visualization
Figure 1: Standard operational and spill response workflow for handling 4-fluoro-9H-carbazole.
Spill Response & Disposal Plan
In the event of an accidental release, immediate and methodical action is required to prevent environmental contamination and personnel exposure.
Accidental Release Protocol:
Evacuate & Isolate: Alert nearby personnel and restrict access to the spill area. If the spill occurs outside the fume hood, immediately [5].
Damp Containment (Do Not Dry Sweep): Cover the spilled powder with damp absorbent pads or an inert material (such as[5]). Causality: Dry sweeping mechanically aerosolizes the irritant powder, exponentially increasing the inhalation hazard. Moisture binds the particulates.
Mechanical Recovery: Use non-sparking tools to scoop the contained mixture into a sealable,[4].
Surface Decontamination: Wash the affected area with a compatible solvent to dissolve residual traces, followed by a[3].
Waste Disposal Plan:
Waste Classification: 4-Fluoro-9H-carbazole waste is classified as hazardous chemical waste due to its acute toxicity and irritant properties.
Containerization: Store all collected waste, including contaminated gloves and absorbent pads, in a[3].
Final Disposal Route: Do not dispose of this material in the regular trash or [4]. Route the sealed containers through a [5] for high-temperature incineration.